molecular formula C6H8N2S B1593620 Pyrazine, 2-[(methylthio)methyl]- CAS No. 59021-03-3

Pyrazine, 2-[(methylthio)methyl]-

Cat. No.: B1593620
CAS No.: 59021-03-3
M. Wt: 140.21 g/mol
InChI Key: PNGHTEYYARFCTE-UHFFFAOYSA-N
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Description

Pyrazine, 2-[(methylthio)methyl]- is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazine, 2-[(methylthio)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine, 2-[(methylthio)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylsulfanylmethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2S/c1-9-5-6-4-7-2-3-8-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGHTEYYARFCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069303
Record name Pyrazine, [(methylthio)methyl]-
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Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59021-03-3
Record name 2-[(Methylthio)methyl]pyrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-((methylthio)methyl)-
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Record name Pyrazine, 2-[(methylthio)methyl]-
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Record name Pyrazine, [(methylthio)methyl]-
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Foundational & Exploratory

A Comprehensive Technical Guide to the Flavor Profile of Sulfur-Substituted Pyrazines in Food Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potent World of Sulfur-Containing Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the flavor profiles of a vast array of thermally processed foods.[1] Their potent, low-threshold aromas contribute significantly to the desirable nutty, roasted, and toasted notes we associate with products like coffee, cocoa, and baked goods.[1][2] This guide focuses on a particularly impactful subgroup: sulfur-substituted pyrazines, with a specific emphasis on isomers of (methylthio)methylpyrazine.

It is important to clarify a point of nomenclature. While the query "Pyrazine, 2-[(methylthio)methyl]-" suggests a methylthiomethyl group as a single substituent, the most extensively studied and commercially significant compounds in this family are isomers where methyl and methylthio groups are separate substituents on the pyrazine ring. This guide will therefore focus on these well-documented isomers, such as 2-methyl-3-(methylthio)pyrazine and its related forms, which are often sold and referenced as a mixture.[3][4] These compounds are renowned for their complex and powerful roasted, meaty, and nutty characteristics, making them invaluable tools for food scientists and flavor chemists.[4][5]

This document provides an in-depth exploration of the sensory profile of these pyrazines, their formation pathways in food systems, and the analytical methodologies required for their detection and quantification.

Sensory Profile and Organoleptic Properties

The sensory characteristics of (methylthio)methylpyrazine isomers are both potent and complex, contributing a range of desirable notes to food products. They are typically described as having a strong, distinctive odor that is often characterized as earthy or roasted.[6]

Aroma Profile: The aroma is multifaceted, with descriptors including roasted, nutty (specifically almond, hazelnut, peanut, and pecan), meaty, and vegetable-like.[3][4][5] At a 1.0% concentration, it exhibits notes of toasted popcorn, roasted almond, hazelnut, peanut, and cashew, with a caramellic and corn-chip nuance.[3]

Taste Profile: When tasted at concentrations of 3 to 10 parts per million (ppm), it is described as nutty, roasted, and earthy with coffee and corn undertones.[3][7] It also imparts flavors reminiscent of peanut, pecan, popcorn, and corn chips, accompanied by a burnt, musty nuance.[3][7]

Threshold Values: These compounds are incredibly potent, with aroma detection thresholds reported to be as low as 4 to 60 parts per billion (ppb).[3] This high potency means that even trace amounts can have a significant impact on the overall flavor of a food product.

Table 1: Summary of Organoleptic Descriptors for (Methylthio)methylpyrazine Isomers
Attribute Descriptor Concentration/Context Source(s)
Aroma Roasted, nutty, meaty, vegetable-likeGeneral[4]
Roasted almond, hazelnut, vegetableGeneral[3]
Toasted popcorn, roasted nuts, caramellic, corn-chip1.0%[3]
Cocoa, coffee, hazelnut, roastedGeneral[8]
Taste Nutty, roasted, earthy, coffee, corn nuances3-10 ppm[3]
Peanut, pecan, popcorn, corn-chip, burnt, musty3-10 ppm[7]
Odor Threshold Detection4 - 60 ppb[3]

Natural Occurrence and Formation Mechanisms

Sulfur-containing pyrazines are not typically found in raw foods. Instead, they are hallmark products of thermal processing, primarily through the Maillard reaction. This complex series of non-enzymatic browning reactions occurs between reducing sugars and amino compounds (like amino acids and peptides) when food is heated.[1][9]

The formation of these specific pyrazines requires the presence of sulfur-containing amino acids, such as cysteine or methionine, in addition to the standard Maillard reactants. The sulfur atom is incorporated into the final pyrazine structure, which is responsible for the characteristic meaty and savory notes. These compounds have been detected in foods such as Arabica and Robusta coffees.[10]

The Maillard Reaction Pathway to Pyrazine Formation

The generation of pyrazines via the Maillard reaction is a multi-step process:

  • Initial Condensation: A reducing sugar reacts with an amino acid to form a Schiff base.[1]

  • Amadori Rearrangement: The Schiff base undergoes rearrangement to form an Amadori compound.

  • Intermediate Formation: The Amadori compound degrades through various pathways to form highly reactive dicarbonyl intermediates.

  • Strecker Degradation: These dicarbonyls react with other amino acids in a process called Strecker degradation, producing aldehydes and α-aminoketones.

  • Pyrazine Ring Formation: Two α-aminoketone molecules then condense to form a dihydropyrazine ring, which is subsequently oxidized to the stable, aromatic pyrazine.[1] The incorporation of sulfur from amino acids like methionine leads to the formation of (methylthio)methylpyrazines.

Maillard_Reaction_Pyrazine_Formation cluster_reactants Initial Reactants cluster_pathway Reaction Pathway cluster_product Final Product Reducing_Sugar Reducing Sugar Schiff_Base Schiff Base Formation Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid (e.g., Methionine) Amino_Acid->Schiff_Base Amadori Amadori Rearrangement Schiff_Base->Amadori Dicarbonyls α-Dicarbonyl Intermediates Amadori->Dicarbonyls Degradation Strecker Strecker Degradation (with another Amino Acid) Dicarbonyls->Strecker Aminoketones α-Aminoketones (Sulfur-containing) Strecker->Aminoketones Condensation Condensation & Oxidation Aminoketones->Condensation 2 molecules Pyrazine 2-[(methylthio)methyl]- Pyrazine Isomers Condensation->Pyrazine

Caption: Generalized pathway of pyrazine formation via the Maillard reaction.

Analytical Methodologies for Detection and Quantification

The complexity of food matrices requires robust and sensitive analytical methods for the detection and quantification of trace-level flavor compounds like pyrazines.[11] Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique employed for this purpose.[12] To enhance sensitivity and selectivity, a sample preparation step such as headspace solid-phase microextraction (HS-SPME) is often utilized.[12][13]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a self-validating system for the analysis of 2-[(methylthio)methyl]pyrazine isomers in a food matrix.

1. Sample Preparation and Spiking: a. Homogenize 5.0 g of the food sample (e.g., ground coffee, savory snack). b. Place the homogenized sample into a 20 mL headspace vial. c. For quantification and method validation, prepare a spiked sample by adding a known concentration of a certified 2-[(methylthio)methyl]pyrazine standard solution. d. Add 5 mL of saturated NaCl solution to the vial to increase the volatility of the analytes by enhancing the matrix ionic strength. e. Seal the vial immediately with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Equilibrate the vial at 60°C for 15 minutes in a temperature-controlled agitator. b. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes under continuous agitation. This fiber is effective for trapping a wide range of volatile and semi-volatile compounds, including pyrazines. c. Retract the fiber into the needle after extraction.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Injection: Immediately insert the SPME fiber into the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode. b. Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating volatile aromatic compounds. c. Oven Program: i. Initial temperature: 40°C, hold for 2 minutes. ii. Ramp 1: Increase to 150°C at a rate of 5°C/minute. iii. Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes. d. Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute. e. Mass Spectrometer: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Mass Range: Scan from m/z 40 to 300. iii. Source Temperature: 230°C. iv. Quadrupole Temperature: 150°C.

4. Data Analysis and Quantification: a. Identify the target pyrazine peaks by comparing their retention times and mass spectra with those of the certified standard and reference libraries (e.g., NIST). b. For quantification, generate a calibration curve using a series of standards at different concentrations. Calculate the concentration in the sample based on the peak area of the identified compound.

Analytical_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. HS-SPME Extraction cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing Sample Homogenize Food Sample Vial Transfer to Headspace Vial Sample->Vial Salt Add Saturated NaCl Vial->Salt Equilibrate Equilibrate at 60°C Salt->Equilibrate Expose Expose SPME Fiber to Headspace (30 min) Equilibrate->Expose Agitation Desorb Thermal Desorption in GC Inlet (250°C) Expose->Desorb Separate Chromatographic Separation (DB-5ms Column) Desorb->Separate Detect Mass Spectrometric Detection (EI, Scan Mode) Separate->Detect Identify Identify Compound (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for HS-SPME-GC-MS analysis of pyrazines.

More advanced techniques are also emerging. For instance, Signal Amplification by Reversible Exchange (SABRE) hyperpolarized NMR spectroscopy offers a highly selective and sensitive method for detecting pyrazines in complex food matrices like edible oils, often with minimal sample pretreatment.[11][12]

Applications in Flavor Science and Product Development

The potent and desirable sensory profile of 2-[(methylthio)methyl]pyrazine makes it a valuable compound in the flavor and fragrance industries.[14] It is widely used as a flavoring agent to impart or enhance specific notes in a variety of food products.[15]

Key applications include:

  • Savory Products: Enhancing authenticity and depth in savory seasonings, soups, sauces, and meat products.[5][15]

  • Meat Analogs: Providing realistic meaty and roasted notes to plant-based meat alternatives.[15]

  • Snacks and Baked Goods: Building and fine-tuning roasted, nutty, and baked potato notes in snacks, cereals, and baked goods.[15]

  • Beverages: Adding complexity to roasted profiles in instant coffee and cocoa-based drinks.[15]

Its versatility allows flavorists to create more authentic and impactful flavor profiles, often at very low usage levels (typically in the ppm to ppb range).[7][15]

Conclusion

Pyrazine, 2-[(methylthio)methyl]- and its isomers are cornerstone compounds in the world of food flavor. Their powerful roasted, nutty, and meaty sensory profile, generated primarily through the Maillard reaction, is integral to the characteristic flavors of many cooked foods. A thorough understanding of its organoleptic properties, formation pathways, and analytical detection methods is essential for researchers and product developers. This knowledge enables the precise manipulation and optimization of flavor profiles, leading to the creation of more authentic and appealing food products for consumers.

References

  • FooDB. (2010, April 8). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). Retrieved from [Link]

  • Scent.vn. 2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4). Retrieved from [Link]

  • The Good Scents Company. 2-methyl thio-3,5 or 6-methyl pyrazine. Retrieved from [Link]

  • UL Prospector. (2025, December 8). 2-Methylthio-3-Methyl Pyrazine by Penta Manufacturing Company. Retrieved from [Link]

  • ACS Publications. (2025, July 23). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2023, August). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Retrieved from [Link]

  • Scent.vn. 2-Methyl-5-(methylthio)pyrazine CAS# 2884-14-2. Retrieved from [Link]

  • PubMed. (2024, January 1). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Retrieved from [Link]

  • ACS Publications. (2025, July 23). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Retrieved from [Link]

  • Perflavory. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. Retrieved from [Link]

  • The Good Scents Company. 2-methyl-5-(methyl thio) pyrazine, 2884-14-2. Retrieved from [Link]

  • The Good Scents Company. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. Retrieved from [Link]

  • ResearchGate. (2025, October 15). The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. Formation of beef-like odorants from glutathione-enriched yeast extract via Maillard reaction. Retrieved from [Link]

  • PubChem. Pyrazine, methyl(methylthio)-. Retrieved from [Link]

  • PMC. (2021, January 29). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Retrieved from [Link]

  • Perfumer & Flavorist. (1997, March/April). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Retrieved from [Link]

  • NIST WebBook. Pyrazine, 2-methyl-3-(methylthio)-. Retrieved from [Link]

Sources

The Olfactory Dichotomy: A Technical Guide to the Odor Threshold of 2-[(methylthio)methyl]pyrazine in Aqueous vs. Lipidic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-[(methylthio)methyl]pyrazine: A Profile

2-[(methylthio)methyl]pyrazine belongs to the influential class of pyrazine derivatives, which are heterocyclic nitrogen-containing compounds. These molecules are renowned for their significant contribution to the aroma of a vast array of thermally processed foods, including coffee, roasted nuts, and baked goods.[1] The presence of a sulfur-containing substituent, the (methylthio)methyl group, imparts a characteristic and potent aroma profile, often described with notes of roasted nuts, meat, and vegetables.[2][3] Its structural isomers, such as 2-methyl-3-(methylthio)pyrazine, are known for their roasted almond and hazelnut aromas.[4] The potency of these compounds makes the determination of their odor threshold a critical aspect of their application in food and pharmaceutical sciences.

The Concept of Odor Threshold: More Than Just a Number

The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.[5] It is a fundamental measure in sensory science, yet it is not an absolute value. It is influenced by a multitude of factors, including the purity of the compound, the method of presentation, and the physiological and psychological state of the sensory panelist.[4] Two primary types of thresholds are often considered:

  • Detection Threshold: The minimum concentration at which an odor is detectable, though not necessarily identifiable.[6]

  • Recognition Threshold: The minimum concentration at which the odor is not only detected but also recognized and identified.

This guide focuses on the detection threshold, as it represents the initial point of sensory impact.

The Matrix Effect: Why Water and Oil Tell Different Stories

The medium in which an odorant is presented, known as the matrix, has a profound impact on its volatility and, consequently, its perceived intensity and threshold.[7] This "matrix effect" is particularly pronounced when comparing aqueous (water-based) and lipidic (oil-based) systems.

The key to understanding this lies in the physicochemical properties of 2-[(methylthio)methyl]pyrazine and its interaction with the surrounding matrix. While specific data for this compound is scarce, we can infer its behavior from its structural characteristics and data on related compounds. The presence of the sulfur-containing alkyl group suggests a degree of lipophilicity (fat-loving) or hydrophobicity (water-fearing).

In an aqueous matrix , a more lipophilic compound like a (methylthio)methyl-substituted pyrazine will have limited solubility. This leads to a higher effective concentration in the headspace above the water, a phenomenon described by its air-water partition coefficient. A higher concentration in the headspace means the odorant molecules are more readily available to the olfactory receptors in the nose, which would theoretically lead to a lower odor threshold in water.

Conversely, in an oil matrix , a lipophilic compound will be readily soluble. It will have a greater affinity for the oil phase than for the air, resulting in a lower concentration in the headspace.[7] This retention of the aroma compound within the lipid phase means a higher overall concentration of the pyrazine in the oil is required for enough molecules to escape into the headspace and be detected. This would result in a significantly higher odor threshold in oil compared to water.

This principle is supported by sensory evaluation studies of other pyrazine compounds in both aqueous and lipid media, which have shown that the matrix significantly influences their perception.[8]

Odor Threshold Values: A Comparative Look at Related Pyrazines

While specific, directly comparable odor threshold values for 2-[(methylthio)methyl]pyrazine in water and oil are not available in the reviewed literature, we can examine data for structurally similar compounds to illustrate the expected magnitude and the impact of the matrix.

Compound/Isomer MixtureMatrixOdor Threshold (ppb)Aroma DescriptionReference
2-Methyl-3(or 5 or 6)-methylthiopyrazine (mixture)Not Specified4 to 60Roasted almond, hazelnut, vegetable[4]
2-Ethyl-3,5-dimethylpyrazineWater1Cocoa, chocolate, nutty (burnt almond)[9]
2,5-DimethylpyrazineWater800Chocolate, roasted nuts, earthy[9]
2-Methyl-3-methoxypyrazineWater3Roasted peanuts, hazelnuts, almond[9]

Note: "ppb" stands for parts per billion. The matrix for the first entry was not specified in the source material, but such values are commonly determined in water.

The data clearly demonstrates the high potency of pyrazines, with some having thresholds in the low single-digit or even sub-ppb range. The significant variation in thresholds among different pyrazines underscores the importance of empirical determination for each specific compound and matrix.

Experimental Determination of Odor Thresholds: A Validated Protocol

To obtain reliable and reproducible odor threshold values, a standardized and self-validating methodology is crucial. The following protocol is based on the principles outlined in the internationally recognized ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits .[4][6]

Panelist Selection and Training

The human nose is the analytical instrument in sensory science. Therefore, the selection and training of panelists are critical for the trustworthiness of the results.

  • Screening: Potential panelists should be screened for their ability to detect a range of standard odorants and for their general sensory acuity.

  • Training: Selected panelists must be trained on the specific aroma character of 2-[(methylthio)methyl]pyrazine to ensure they can reliably detect it at low concentrations.

Sample Preparation

The accuracy of the threshold value is directly dependent on the precision of sample preparation.

  • Stock Solution: Prepare a concentrated stock solution of high-purity 2-[(methylthio)methyl]pyrazine in a suitable solvent (e.g., ethanol) for which the odor threshold is well above the concentrations to be tested.

  • Serial Dilutions: Create a series of dilutions from the stock solution in both odor-free water and the specified oil (e.g., deodorized canola oil). The dilution factor should be constant between steps (e.g., a factor of 2 or 3). The concentration range should be chosen to bracket the expected threshold value.

Sensory Evaluation: The 3-Alternative Forced-Choice (3-AFC) Method

The 3-AFC method is a robust technique that minimizes guessing and provides statistically reliable data.

  • Presentation: For each concentration step, present the panelist with three samples in identical, opaque, and odor-free containers. Two of the samples are "blanks" (containing only the matrix, i.e., odor-free water or the specified oil), and one sample contains the diluted 2-[(methylthio)methyl]pyrazine.

  • Task: The panelist's task is to identify the one sample that is different from the other two.

  • Ascending Concentration: The test begins with the lowest concentration, and the panelist proceeds through the series in ascending order of concentration.

Data Analysis and Threshold Calculation

The individual threshold is determined as the geometric mean of the last concentration at which the panelist could not correctly identify the odd sample and the first concentration at which they could. The group threshold is then calculated as the geometric mean of the individual thresholds.

Below is a Graphviz diagram illustrating the experimental workflow.

G cluster_prep Preparation Phase cluster_eval Evaluation Phase (3-AFC Method) cluster_analysis Analysis Phase P1 Panelist Screening & Training P2 Prepare Stock Solution of 2-[(methylthio)methyl]pyrazine P1->P2 P3 Prepare Serial Dilutions in Water & Oil P2->P3 E1 Present 3 Samples (2 Blanks, 1 Spiked) P3->E1 E2 Panelist Identifies 'Odd' Sample E1->E2 Forced Choice E3 Repeat for Ascending Concentrations E2->E3 Correct Identification? A1 Determine Individual Thresholds E3->A1 Test Completion A2 Calculate Group Threshold (Geometric Mean) A1->A2

Caption: Experimental workflow for determining the odor threshold of 2-[(methylthio)methyl]pyrazine.

The Interplay of Factors Influencing Perception

The perceived odor threshold is not solely a function of the matrix. A complex interplay of factors determines the final sensory experience.

G Odorant 2-[(methylthio)methyl]pyrazine Properties Headspace Headspace Concentration Odorant->Headspace Volatility (Partitioning) Matrix Matrix (Water vs. Oil) Matrix->Headspace Solubility (Matrix Effect) Perception Odor Perception (Threshold) Headspace->Perception Olfactory Stimulation

Caption: Factors influencing the odor perception of 2-[(methylthio)methyl]pyrazine in different matrices.

Conclusion: Navigating the Sensory Landscape

The odor threshold of 2-[(methylthio)methyl]pyrazine is a critical parameter for its effective and controlled application. While specific quantitative values in water versus oil are not readily found in existing literature, a deep understanding of the principles of sensory science and the significant influence of the matrix allows for a predictive and analytical approach. It is anticipated that the odor threshold of this compound is significantly lower in water than in oil due to its likely lipophilic nature and the resulting partitioning behavior. For researchers and developers, the path forward lies in the empirical determination of these values using standardized and robust methodologies, such as the 3-AFC method outlined in this guide. By doing so, the full potential of this potent aroma compound can be harnessed with precision and control.

References

  • ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits, ASTM Intern
  • Meilgaard, M., Civille, G. V., & Carr, B. T. (2007).
  • Taylor, A. J., & Roozen, J. P. (2001). Volatile flavor release from foods. In Food flavor technology (pp. 1-22). Wiley-Blackwell.
  • Leffingwell, J.C. (n.d.). Pyrazines. In Leffingwell & Associates. Retrieved from [Link]

  • Ventos. (n.d.). 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE. Retrieved from [Link]

  • Koehler, P. E., Mason, M. E., & Odell, G. V. (1971). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Journal of Food Science, 36(5), 816-818.
  • Nagel, C. W., & Reineccius, G. A. (1989). The effect of water and oil on the odor thresholds of some important aroma compounds. In Flavor chemistry of lipid foods (pp. 21-32). American Chemical Society.

Sources

An In-depth Technical Guide to the Molecular Weight and Physical Constants of 2-[(methylthio)methyl]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the molecular weight and physical constants of 2-[(methylthio)methyl]pyrazine (CAS Number: 59021-03-3). Recognizing the challenges in sourcing data for this specific isomer, this document also presents information on closely related isomers and mixtures to offer a broader context for researchers. The methodologies for determining these physical constants are detailed, underscoring the principles of scientific integrity and reproducibility.

Introduction to 2-[(methylthio)methyl]pyrazine

2-[(methylthio)methyl]pyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. These compounds are notable for their presence in a variety of natural and synthetic products, often contributing to the aroma and flavor of foods and beverages.[1][2] In the realm of drug development, pyrazine derivatives are of significant interest due to their diverse biological activities, serving as scaffolds for antimicrobial, anti-inflammatory, and anticancer agents.[3] The precise characterization of the physical properties of 2-[(methylthio)methyl]pyrazine is fundamental for its application in research and development, influencing everything from reaction kinetics to formulation stability.

Molecular Structure and Identification

The unique arrangement of the methylthio group on the pyrazine ring dictates the specific physicochemical properties of 2-[(methylthio)methyl]pyrazine.

Figure 1: 2D structure of 2-[(methylthio)methyl]pyrazine.

The fundamental identifiers for this compound are:

IdentifierValueSource(s)
Systematic Name 2-[(methylthio)methyl]pyrazine[4]
CAS Number 59021-03-3[4][5]
Molecular Formula C₆H₈N₂S[4][5]
Molecular Weight 140.21 g/mol [4][5]
SMILES CSCC1=NC=CN=C1[4]
InChI 1S/C6H8N2S/c1-9-5-6-4-7-2-3-8-6/h2-4H,5H2,1H3[5]

Physical Constants: A Comparative Analysis

Directly reported physical constants for 2-[(methylthio)methyl]pyrazine (CAS 59021-03-3) are scarce in publicly available literature. To provide a useful reference for researchers, the following table includes data for this isomer where available, alongside data for a common mixture of isomers and other closely related individual isomers. This comparative approach allows for an estimation of expected properties and highlights the importance of isomer-specific characterization.

Physical Constant2-[(methylthio)methyl]pyrazine (CAS 59021-03-3)Mixture: 2-Methyl-3(5/6)-(methylthio)pyrazine (CAS 67952-65-2)Isomer: 2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4)Isomer: 2-Methyl-6-(methylthio)pyrazine (CAS 2884-13-1)
Boiling Point (°C) Data not available221.0 ± 40.0 at 760 mmHg213-214 at 760 mmHg[6][7]223-224 at 760 mmHg[8]
Density (g/mL) Data not available1.141 - 1.150 at 20°C[7][9]1.15 at 25°C[6][10]Data not available
Refractive Index (n_D) Data not available1.575 - 1.585 at 20°C[9][11]1.585 at 20°C[6]Data not available
Flash Point (°C) 89.4 (as part of a mixture)[9]89.44[12]98.89[7][13]89.44[14]

Note: When a range is provided, it reflects the values reported across different suppliers or studies. The variability in the properties of the mixture underscores the influence of isomeric composition.

Methodologies for Experimental Determination of Physical Constants

For novel compounds or where data is unavailable, the following established protocols provide a framework for the accurate determination of key physical constants.

Boiling Point Determination

The boiling point is a critical indicator of purity and is essential for purification processes such as distillation.

cluster_0 Boiling Point Determination A Sample Preparation B Apparatus Setup (e.g., Thiele Tube) A->B C Controlled Heating B->C D Observation of Bubbles C->D E Temperature Reading at Boiling Point D->E F Barometric Pressure Correction E->F

Figure 2: Workflow for Boiling Point Determination.

A reliable method for determining the boiling point of a small sample is the Thiele Tube method .[15]

Protocol:

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Temperature Reading: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[15]

  • Pressure Correction: The observed boiling point should be corrected to standard pressure using a nomograph or appropriate calculations.[16][17]

Density Measurement

Density is a fundamental physical property that is sensitive to temperature and can be used to assess purity.

Protocol using a Pycnometer:

  • Calibration: The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the weight is recorded. The exact volume of the pycnometer is then calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid at the same temperature. The weight is recorded.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnomenon.[18][19]

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and quality control.[20]

Protocol using an Abbe Refractometer:

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[11][12]

Spectroscopic Data for Isomer Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine ring and the methyl and methylene groups of the substituent. The chemical shifts of the pyrazine protons are typically found in the downfield region (around 8-9 ppm) due to the deshielding effect of the nitrogen atoms. The methylene protons adjacent to the sulfur and the pyrazine ring, and the methyl protons of the thioether group will appear at characteristic chemical shifts.[21][22]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the pyrazine ring will appear in the aromatic region, while the carbons of the methyl and methylene groups will be in the aliphatic region.[13][23][24]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (140.21 g/mol ). The fragmentation pattern will be characteristic of the structure, with fragments arising from the loss of the methylthio group or cleavage of the pyrazine ring.[25][26][27]

Synthesis of Alkylthiopyrazines

The synthesis of alkylthiopyrazines often involves the reaction of a halopyrazine with a corresponding thiol or thiolate. A general synthetic approach for a related compound, 5-Alkyl-3-methyl-2-(methylthio)pyrazine, involves the reaction of a 2-chloropyrazine derivative with an aqueous solution of sodium methylthiolate.[28] This suggests a potential synthetic route for 2-[(methylthio)methyl]pyrazine could involve the reaction of 2-(chloromethyl)pyrazine with sodium methylthiolate. Further research into specific synthetic protocols is recommended for those intending to prepare this compound.

Conclusion

This technical guide has consolidated the available information on the molecular weight and physical constants of 2-[(methylthio)methyl]pyrazine. While specific data for this isomer is limited, a comparative analysis with related compounds provides valuable context for researchers. The detailed methodologies for determining key physical constants offer a practical framework for experimental work, ensuring the generation of reliable and reproducible data. As a compound of interest in flavor chemistry and drug discovery, further characterization of 2-[(methylthio)methyl]pyrazine is warranted to fully elucidate its properties and potential applications.

References

  • Liquid refractive index measured through a refractometer based on diffraction gratings. (2019). OSA Continuum, 2(12), 3328. [Link]

  • Determining the Refractive Index of a Liquid. (n.d.). ResearchGate. [Link]

  • Pyrazine, 2-[(methylthio)methyl]-. (2025). United States Environmental Protection Agency. [Link]

  • EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. (n.d.). Vemana Institute of Technology. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). Molecules, 27(11), 3465. [Link]

  • Simple method to measure the refractive index of liquid with graduated cylinder and beaker. (2017). AIP Publishing. [Link]

  • STATISTICAL CORRELATION OF MOLECULAR STRUCTURE WITH BOILING POINTS OF N-HETEROCYCLIC COMPOUNDS: MULTIPLE LINEAR REGRESSION ANALY. (n.d.). CECM. [Link]

  • Density of Liquid – Organic Compounds. (n.d.). ResearchGate. [Link]

  • 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. (n.d.). The Good Scents Company. [Link]

  • Density calculation of liquid organic compounds using a simple equation of state up to high pressures. (2011). RocketProps. [Link]

  • Synthesis of Pyridine- and Pyrazine-BF3 Complexes and Their Characterization in Solution and Solid State. (2016). Illinois Experts. [Link]

  • 2-methyl-5-(methyl thio) pyrazine, 2884-14-2. (n.d.). The Good Scents Company. [Link]

  • Pyrazine, 2-methyl-3-(methylthio)-. (n.d.). NIST WebBook. [Link]

  • Pyrazine, 2-methyl-3-(methylthio)-. (n.d.). NIST WebBook. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). ISSN: 2277–4998. [Link]

  • Heterocyclic compound - Aromaticity, Structure, Reactivity. (n.d.). Britannica. [Link]

  • Pyrazine, 2-methyl-6-(methylthio)-. (n.d.). NIST WebBook. [Link]

  • Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques. (1993). Journal of Chemical Information and Modeling. [Link]

  • Showing Compound 2-(Methylthio)pyrazine (FDB011157). (2010). FooDB. [Link]

  • Pyrazine Definition - Organic Chemistry II Key Term. (2025). Fiveable. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (n.d.). OUCI. [Link]

  • Density measurement in liquids. (n.d.). SensoTech GmbH. [Link]

  • Density of liquids. (n.d.). Unknown Source. [Link]

  • 2-[(Methylthio)methyl]pyrazine. (n.d.). CAS Common Chemistry. [Link]

  • 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE. (n.d.). Ventos. [Link]

  • Physical properties of pyrazine. (n.d.). ResearchGate. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). MDPI. [Link]

  • 2-methyl-5-(methyl thio) pyrazine, 2884-14-2. (n.d.). The Good Scents Company. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. [Link]

  • 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. (n.d.). The Good Scents Company. [Link]

  • Pyrazine, 2-methyl-3-(methylthio)-. (n.d.). NIST WebBook. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PMC. [Link]

  • Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). (2010). FooDB. [Link]

  • 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. (n.d.). Perflavory. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (n.d.). ResearchGate. [Link]

  • Synthesis of new pyrazines for flavor use. (n.d.). American Chemical Society. [Link]

  • 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a):. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2-[(methylthio)methyl]pyrazine in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Target Analyte: 2-[(methylthio)methyl]pyrazine CAS Registry: 59021-03-3 (distinct from the common isomer FEMA 3208/2-methyl-3-methylthiopyrazine) Molecular Weight: 140.21 g/mol Application Field: Flavor Chemistry (Roasted/Nutty profiles), Pharmaceutical Intermediates, Fermentation Metabolomics.

This technical guide addresses the quantitative determination of 2-[(methylthio)methyl]pyrazine (MTMP) in complex matrices such as food homogenates, biological fluids (plasma/urine), and fermentation broths. Unlike simple solvents, these matrices present challenges including protein binding, lipid interference, and non-volatile co-extractables.

Expert Insight: The structural specificity of MTMP—containing a sulfur atom on the alkyl side chain (–CH₂–S–CH₃) rather than directly on the aromatic ring—imparts unique volatility and polarity characteristics. While often confused with its isomer 2-methyl-3-(methylthio)pyrazine, MTMP requires specific chromatographic tuning to prevent co-elution with other alkyl pyrazines common in Maillard reaction products.

Physicochemical Profile & Method Selection

Understanding the analyte's behavior is the foundation of the protocol.

PropertyValueAnalytical Implication
LogP (Octanol/Water) ~0.6 – 0.9Moderately polar; water-soluble but extractable into organic solvents.
Boiling Point ~210°CSemi-volatile; amenable to GC but requires careful inlet temperature optimization.
pKa (Conjugate Acid) ~1.0 - 2.0Weak base. Extraction efficiency improves at pH > 7 (neutral species).
Odor Threshold Low ppb rangeRequires high-sensitivity detection (SIM or MRM modes).
Method Selection Decision Matrix

Use the following logic flow to select the appropriate extraction protocol for your matrix.

MethodSelection Start Start: Define Matrix Solid Solid / Semi-Solid (Food, Tissue) Start->Solid Liquid Liquid (Plasma, Bev, Broth) Start->Liquid FatContent Fat Content > 5%? Solid->FatContent Volatile Is Analyte Trace (<1 ppm)? Liquid->Volatile Yes Yes FatContent->Yes High Lipid No No FatContent->No Low Lipid Volatile->Yes Volatile->No High Conc. SPME Protocol A: HS-SPME-GC-MS (Solvent Free) SAFE Protocol B: SAFE / SDE (Distillation) LLE Protocol C: LLE (DCM) (Liquid Extraction) Yes->SPME Yes->SAFE Avoids Lipid Co-extraction No->SPME Direct HS No->LLE High Conc.

Caption: Decision tree for selecting extraction methodology based on matrix composition and sensitivity requirements.

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)

Best for: Trace analysis in complex aqueous or solid samples (e.g., coffee, plasma, tissue homogenate) where solvent peaks must be avoided.

Reagents & Materials[1][2][3]
  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1]

    • Why: The triple-phase fiber covers the wide polarity/volatility range of pyrazines. Carboxen is critical for trapping small, volatile heterocycles.

  • Internal Standard (IS): 2-methoxy-3-methylpyrazine or Pyrazine-d4.

    • Concentration: 10 µg/mL in methanol.

  • Matrix Modifier: NaCl (analytical grade).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 2.0 g of sample (or 2 mL liquid) into a 20 mL headspace vial.

    • Add 10 µL of Internal Standard solution.

    • Salting Out: Add 0.5 g NaCl (approx. 25% w/v).

    • Mechanism:[2] Salt increases the ionic strength, decreasing the solubility of organic volatiles (MTMP) in the aqueous phase and driving them into the headspace (Henry’s Law constant modification).

    • Seal with a magnetic screw cap (PTFE/Silicone septum).

  • Incubation & Extraction:

    • Incubation: 15 min at 60°C (agitation: 500 rpm).

    • Extraction: Expose fiber for 30 min at 60°C.

    • Note: Do not exceed 60°C for biological matrices to prevent protein denaturation/charring which creates artifactual pyrazines (Maillard reaction during analysis).

  • Desorption:

    • Insert fiber into GC inlet (Splitless mode).

    • Desorb for 3 min at 250°C.

GC-MS Parameters[5][6]
  • Column: DB-WAX or ZB-WAX (60 m x 0.25 mm x 0.25 µm).

    • Why: Polar PEG columns provide superior separation of basic pyrazines from non-polar matrix hydrocarbons compared to DB-5.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min) -> Ramp 5°C/min to 230°C -> Hold 5 min.

  • MS Detection (SIM Mode):

    • Target (MTMP): Quant Ion 93 ; Qual Ions 140 , 125 .

    • Internal Standard: Quant Ion (dependent on IS selection, e.g., 124 for 2-methoxy-3-methylpyrazine).

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: High-concentration liquid samples or when SPME fibers are unavailable.

Workflow[7]
  • pH Adjustment: Adjust 5 mL of sample to pH 8.0–9.0 using 1M NaOH.

    • Mechanism:[2] Ensures the pyrazine nitrogen is deprotonated (neutral), maximizing partitioning into the organic phase.

  • Extraction:

    • Add 5 mL Dichloromethane (DCM).

    • Vortex for 2 min; Centrifuge at 3000 x g for 5 min.

  • Concentration:

    • Collect the lower organic layer.

    • Dry over anhydrous

      
      .
      
    • Concentrate under a gentle nitrogen stream to 0.5 mL.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10).

Quantitative Analysis & Validation

Mass Spectrum Interpretation

For 2-[(methylthio)methyl]pyrazine (MW 140):

  • m/z 140 (M+): Molecular ion (usually visible but not base peak).

  • m/z 93 (Base Peak): Loss of –SMe radical (47 Da) or formation of the pyrazinyl-methyl cation. This is the most sensitive ion for quantitation.

  • m/z 125: Loss of methyl radical.

Validation Parameters (FDA/ICH Guidelines)
ParameterAcceptance CriteriaExperimental approach
Linearity

6-point calibration curve (e.g., 1 – 1000 ng/mL) in matrix-matched blank.
Recovery 80 – 120%Spike samples at Low, Mid, and High levels before extraction.
Precision (RSD) < 15%6 replicates of the same sample.
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Calculated from low-concentration spikes.

Troubleshooting & Optimization

Issue: Poor Peak Shape (Tailing)

  • Cause: Interaction of basic pyrazine nitrogens with active silanol sites in the liner or column.

  • Solution: Use "Deactivated" inlet liners (with glass wool) and ensure the column is not old. A Wax column is more forgiving than non-polar columns for free bases.

Issue: Low Recovery in High-Fat Matrices

  • Cause: Pyrazines partition into the fat phase rather than the headspace.

  • Solution: Switch from SPME to SAFE (Solvent Assisted Flavor Evaporation) or extend the SPME incubation time and temperature (up to 80°C, if thermal stability allows).

Issue: Carryover

  • Cause: Sulfur compounds stick to SPME fibers.

  • Solution: Bake out fiber at 260°C for 5-10 mins between runs.

References

  • US EPA. (2025). Substance Details: Pyrazine, 2-[(methylthio)methyl]-.[3] CompTox Chemicals Dashboard.[3] [Link]

  • NIST. (2023). Mass Spectrum of Pyrazine, 2-methyl-3-(methylthio)- (Isomer reference for fragmentation). NIST Chemistry WebBook, SRD 69. [Link]

  • FEMA. (2002).[4] FEMA GRAS Assessment of Pyrazine Derivatives. Food and Chemical Toxicology. [Link]

  • ResearchGate. (2025). Quantitative analysis of alkylpyrazines in complex matrices using HS-SPME-GC-MS. [Link]

Sources

Topic: Strategic Solvent Selection for the Extraction of Pyrazine, 2-[(methylthio)methyl]- from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide for the selection of an optimal solvent for the extraction of Pyrazine, 2-[(methylthio)methyl]-, a key compound often associated with nutty and roasted aromas. The efficient isolation of this molecule from complex aqueous matrices is critical for applications in flavor chemistry, food science, and pharmaceutical development. This document synthesizes physicochemical data, theoretical extraction principles, and field-proven methodologies to guide researchers in making informed decisions. We present a detailed comparative analysis of candidate solvents, a step-by-step liquid-liquid extraction (LLE) protocol, and methods for analytical validation, ensuring a robust and reproducible workflow.

Introduction: The Challenge of Pyrazine Extraction

Pyrazine, 2-[(methylthio)methyl]- and its isomers are heterocyclic aromatic compounds that contribute significantly to the flavor and aroma profiles of many cooked foods and beverages. Their accurate quantification and isolation are paramount for quality control, new product development, and sensory analysis. However, their volatility and presence in complex matrices necessitate a carefully designed extraction strategy. The choice of solvent is the most critical parameter governing extraction efficiency, selectivity, and the purity of the final isolate. This guide explains the causality behind solvent selection, moving beyond a simple list of steps to provide a self-validating framework for protocol development.

Physicochemical Profile of the Target Analyte

Understanding the properties of Pyrazine, 2-[(methylthio)methyl]- is the foundation of an effective extraction strategy. While data for this specific compound is limited, its isomers provide a reliable proxy for establishing its physicochemical behavior.

PropertyValue (for related isomers)Implication for Extraction
Molecular Formula C₆H₈N₂SIndicates a relatively small, non-polar core with heteroatoms providing some polarity.
Molecular Weight ~140.21 g/mol Suggests moderate volatility.[1][2]
Boiling Point ~213-224 °CA high boiling point allows for easy removal of most common extraction solvents without significant loss of the analyte.[3][4]
logP (o/w) ~1.72A positive logP value indicates that the compound is more soluble in octanol than in water, making it a prime candidate for extraction from aqueous solutions with an organic solvent.[3][4]
Water Solubility Estimated at ~3390 mg/L @ 25 °CModerately soluble in water, but preferentially soluble in suitable organic solvents.[3][4]
Density ~1.145 - 1.15 g/mL @ 25 °CDenser than water. When using a less dense solvent (e.g., ether, hexane), the organic phase will be the top layer. With a denser solvent (e.g., dichloromethane), it will be the bottom layer.[2]
Chemical Nature BasicThe nitrogen atoms in the pyrazine ring can be protonated at low pH, increasing water solubility. This property can be exploited for selective extraction.[5]

The Theoretical Framework of Solvent Selection

The success of a liquid-liquid extraction (LLE) hinges on the partitioning of a solute between two immiscible liquid phases.[6][7] The ideal solvent maximizes the recovery of the target compound while minimizing the co-extraction of impurities. The following decision-making framework is critical.

SolventSelectionLogic start Start: Aqueous Sample containing Pyrazine solubility Criterion 1: Solubility 'Like Dissolves Like' start->solubility immiscibility Criterion 2: Immiscibility Must form two layers with water solubility->immiscibility Analyte is non-polar to moderately polar. Select non-polar/moderately polar solvents. density Criterion 3: Density Sufficiently different from water? immiscibility->density Polar solvents like Methanol, Acetone are miscible and thus unsuitable. boiling_point Criterion 4: Boiling Point Low enough for easy removal? density->boiling_point Ensures clear phase separation. selectivity Criterion 5: Selectivity Are polar impurities present? boiling_point->selectivity e.g., DCM (40°C), Hexane (69°C) vs. Analyte (~220°C) solvent_choice Candidate Solvents: DCM, Hexane, Ethyl Acetate, MTBE selectivity->solvent_choice final_decision Final Selection solvent_choice->final_decision Balance recovery vs. purity needs

Caption: Logical workflow for selecting an appropriate extraction solvent.

Key Solvent Selection Criteria:
  • Solubility and Selectivity : The solvent must have a high affinity for the target compound (high solubility) but a low affinity for matrix impurities (high selectivity).[6][8] For pyrazines, which are moderately polar, solvents of low to medium polarity are generally effective.[9]

  • Immiscibility : The extraction solvent must not be miscible with the sample matrix (typically water) to allow for the formation of two distinct phases.[6][9]

  • Density Difference : A significant difference in density between the solvent and the aqueous phase facilitates clean and efficient separation of the layers in a separatory funnel.

  • Volatility : The solvent should have a relatively low boiling point to allow for its easy removal post-extraction (e.g., via rotary evaporation) without significant loss of the less volatile pyrazine analyte.[9][8]

  • Safety and Cost : The ideal solvent should have low toxicity and flammability.[9][8] Cost and availability are also practical considerations for large-scale applications.[10]

Comparative Analysis of Candidate Solvents

Several organic solvents are viable candidates for pyrazine extraction. The choice depends on the specific goals of the experiment, such as maximizing recovery or achieving the highest purity in a single step.

SolventPolarityDensity (g/mL)Boiling Point (°C)AdvantagesDisadvantages & Field Insights
Dichloromethane (DCM) Polar aprotic~1.3340Excellent solvent for a wide range of organic compounds, high recovery for pyrazines, dense so forms the bottom layer, easy to remove.[5]Can co-extract more polar impurities.[11] It is also a suspected carcinogen and requires careful handling in a fume hood.
Hexane Non-polar~0.6669Highly selective; does not co-extract highly polar impurities like imidazoles, which are common in Maillard reaction mixtures.[11][12][13]Lower recovery for more polar pyrazine derivatives compared to DCM. Multiple extractions are required for good recovery (>90%).[11][12]
Ethyl Acetate (EtOAc) Moderately polar~0.9077Good solvency, less toxic than DCM.Can co-extract polar impurities like imidazoles, requiring a subsequent cleanup step.[12][13] Can form emulsions.
Methyl-tert-butyl ether (MTBE) Moderately polar~0.7455Good solvency, less prone to forming peroxides than diethyl ether.Also co-extracts polar impurities, necessitating further purification.[12][13][14]

Recommendation:

  • For maximum recovery , Dichloromethane is a strong choice, provided a post-extraction cleanup step can be performed if impurities are a concern.

  • For maximum selectivity in a single step, Hexane is the preferred solvent, especially if polar impurities are known to be present in the sample matrix.[11][12]

Experimental Protocols

The following protocols are designed to be self-validating. It is recommended to analyze a small aliquot of the aqueous phase after the final extraction to confirm that the target analyte has been fully recovered.

Protocol 5.1: Liquid-Liquid Extraction (LLE) Workflow

This protocol outlines a standard LLE procedure. Dichloromethane (DCM) is used as the example solvent due to its high recovery efficiency.

LLE_Workflow prep 1. Sample Preparation Adjust aqueous sample to pH > 8 with 1M NaOH to ensure pyrazine is in its neutral, more soluble form. transfer 2. Transfer Transfer 50 mL of sample to a 125 mL separatory funnel. prep->transfer add_solvent 3. Add Solvent Add 25 mL of Dichloromethane (DCM). transfer->add_solvent extract 4. Extract Stopper and shake vigorously for 2 min, venting frequently to release pressure. add_solvent->extract separate 5. Separate Phases Allow layers to fully separate. DCM will be the bottom layer. extract->separate collect 6. Collect Organic Layer Drain the lower DCM layer into a flask. separate->collect repeat 7. Repeat Extraction Repeat steps 3-6 two more times with fresh DCM, combining all organic extracts. collect->repeat dry 8. Dry Extract Dry the combined organic extract over anhydrous sodium sulfate. repeat->dry 3x Extractions Complete concentrate 9. Concentrate Filter and concentrate the solvent under reduced pressure (rotary evaporator). dry->concentrate final 10. Final Product Store the concentrated extract for analysis. concentrate->final

Caption: Step-by-step workflow for the liquid-liquid extraction of pyrazines.

Detailed Steps:

  • Sample Preparation : Take a known volume (e.g., 50 mL) of the aqueous sample. Using a calibrated pH meter, adjust the sample pH to > 8.0 with dropwise addition of 1M NaOH. This deprotonates the pyrazine nitrogens, reducing water solubility and maximizing partitioning into the organic solvent.[5]

  • First Extraction : Transfer the pH-adjusted sample to a separatory funnel. Add one-half volume of dichloromethane (e.g., 25 mL).

  • Mixing : Stopper the funnel and invert it several times. Shake vigorously for 1-2 minutes, ensuring to vent the funnel frequently by opening the stopcock to release any pressure buildup.

  • Phase Separation : Place the funnel back on a ring stand and allow the layers to separate completely. Dichloromethane is denser than water and will be the bottom layer.

  • Collection : Carefully drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat Extractions : To ensure quantitative recovery, repeat the extraction (steps 2-5) two more times using fresh portions of dichloromethane. Combine all organic extracts. Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.[12][14]

  • Drying : Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Concentration : Decant or filter the dried extract into a round-bottom flask. Remove the solvent using a rotary evaporator at a low temperature (e.g., 30°C) to yield the concentrated pyrazine extract.

Protocol 5.2: Optional Post-Extraction Cleanup

If using a less selective solvent like Ethyl Acetate or MTBE, a rapid silica plug filtration can remove polar impurities.[12][13]

  • Prepare Plug : Place a small cotton ball in the bottom of a Pasteur pipette. Add ~1-2 cm of silica gel on top.

  • Condition : Rinse the silica plug with a small amount of the chosen extraction solvent (e.g., hexane if the extract was concentrated and redissolved).

  • Filter : Pass the concentrated extract through the silica plug, collecting the eluent. The more polar impurities will be retained on the silica.

  • Rinse : Rinse the silica with a small additional volume of solvent to ensure full recovery of the pyrazine.

  • Concentrate : Combine the eluents and concentrate as described in Protocol 5.1.

Analytical Validation

The concentration and purity of the extracted Pyrazine, 2-[(methylthio)methyl]- should be determined using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common and effective method for analyzing volatile and semi-volatile compounds like pyrazines.[15] It provides excellent separation and definitive identification based on mass spectra.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : For some applications, especially for less volatile pyrazine derivatives or when direct injection of a liquid sample is preferred, LC-MS/MS offers a powerful alternative.[16]

Extraction efficiency can be calculated by comparing the amount of analyte in the final extract to the amount in a standard solution of known concentration.

Troubleshooting

ProblemPotential CauseSolution
Emulsion Formation Vigorous shaking with certain solvents (e.g., EtOAc); presence of surfactants in the matrix.Let the funnel stand for a longer period. Gently swirl the funnel. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low Recovery Incomplete extraction; incorrect pH.Ensure pH is > 8. Perform at least three extractions. Check for analyte loss during the solvent evaporation step.
Impure Extract Non-selective solvent choice.Use a more selective solvent like hexane.[11] Alternatively, perform the post-extraction cleanup as described in Protocol 5.2.

References

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • University of Alberta. Conditions for Ideal Extraction Solvents.
  • Celignis. Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.
  • Benchchem. Isolation techniques for pyrazine products from complex reaction mixtures.
  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
  • De Dietrich Process Systems. (2025). Process 101: Solvent Extraction.
  • Cheméo. Chemical Properties of Pyrazine, 2-methyl-6-(methylthio)- (CAS 2884-13-1).
  • ResearchGate. (2025). Isolation techniques for pyrazine products from complex reaction mixtures.
  • Hérent, M. F., & Collin, S. Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry.
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789.
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Advanced Biotech. Specification Sheet: 2 Methylthio 3(5/6) methyl Pyrazine.
  • Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1038.
  • Google Patents. CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • FooDB. (2010). Showing Compound 2-(Methylthio)pyrazine (FDB011157).
  • ChemicalBook. 2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2.
  • The Good Scents Company. 2-methyl-6-(methyl thio) pyrazine, 2884-13-1.
  • MilliporeSigma. 2-Methyl-3-(methylthio)pyrazine 80%.
  • The Good Scents Company. 2-methyl-5-(methyl thio) pyrazine, 2884-14-2.

Sources

Application Note: Advanced Stabilization of Pyrazine, 2-[(methylthio)methyl]- via Microencapsulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine, 2-[(methylthio)methyl]- (CAS 67952-65-2) is a potent organoleptic agent characterized by roasted, nutty, and meaty notes, critical for savory flavor profiles in food science and potentially as a bioactive intermediate in pharmaceutical synthesis. However, its application is severely limited by two physicochemical vulnerabilities: high volatility (vapor pressure) and oxidative instability of the thioether moiety.

This guide details three validated encapsulation protocols designed to stabilize this compound. Unlike generic "flavor encapsulation" guides, these protocols address the specific lability of the sulfur-nitrogen heterocycle, prioritizing the prevention of


-oxidation (formation of odorless or off-note sulfoxides) and the maximization of retention during thermal processing.

Physicochemical Profile & Instability Mechanism[1]

To successfully encapsulate this target, one must understand the degradation pathways.

  • Target Compound: Pyrazine, 2-[(methylthio)methyl]-[1]

  • Structure: A pyrazine ring substituted with a methylthiomethyl group (Pyrazine-

    
    -
    
    
    
    -
    
    
    ).
  • Primary Failure Mode (Oxidation): The sulfur atom is electron-rich and prone to electrophilic attack by atmospheric oxygen, leading to the formation of the sulfoxide (

    
    ) and sulfone (
    
    
    
    ) derivatives. This destroys the "roasted" character.
  • Secondary Failure Mode (Volatility): Rapid loss during processing temperatures >60°C.

Mechanism of Stabilization

We employ a "Barrier & Complexation" strategy.

  • Barrier: Physical wall materials (biopolymers) to block

    
     diffusion.
    
  • Complexation: Molecular entrapment to restrict the vibrational freedom and vapor pressure of the guest molecule.

G cluster_0 Degradation Pathway cluster_1 Stabilization Strategy Start Native Pyrazine (Roasted/Nutty) Oxidation Oxidative Attack (O2 / Light) Start->Oxidation Volatilization Evaporation (Yield Loss) Start->Volatilization Heat/Air Encapsulation Encapsulation Matrix (Wall Material) Start->Encapsulation Process Input Sulfoxide Sulfoxide Derivative (Loss of Aroma) Oxidation->Sulfoxide S-oxidation Stable Stabilized Microcapsule (High Retention) Encapsulation->Stable Barrier Formation

Figure 1: Degradation pathways of sulfur-substituted pyrazines vs. stabilization logic.

Protocol A: Molecular Inclusion via -Cyclodextrin

Best For: Maximum oxidative stability, water-soluble powders, pharmaceutical intermediates. Mechanism: The hydrophobic pyrazine ring and thio-tail displace water from the


-Cyclodextrin (

-CD) cavity, forming a thermodynamically stable inclusion complex.
Materials
  • Core: Pyrazine, 2-[(methylthio)methyl]- (>98% purity).[2]

  • Host:

    
    -Cyclodextrin (food/pharma grade).
    
  • Solvent: Ethanol (absolute) and Deionized Water.

Step-by-Step Methodology (Kneading Method)

Note: The kneading method is superior to co-precipitation for lipophilic pyrazines as it uses less solvent and maximizes guest-host contact.

  • Stoichiometric Calculation:

    • Calculate a 1:1 molar ratio.

    • MW Pyrazine

      
       140.2  g/mol .
      
    • MW

      
      -CD 
      
      
      
      1135 g/mol .[3]
    • Example: To encapsulate 1.0 g of Pyrazine, use ~8.1 g of

      
      -CD.
      
  • Paste Preparation:

    • Place 8.1 g of

      
      -CD in a mortar.
      
    • Add minimal deionized water (approx. 3-4 mL) to create a thick, homogeneous paste.

    • Critical: The paste must be rheologically "stiff" to ensure high shear forces during kneading.

  • Inclusion Process:

    • Add 1.0 g of Pyrazine, 2-[(methylthio)methyl]- dropwise to the paste while kneading vigorously.

    • Knead for 45–60 minutes.

    • Observation: The paste may change viscosity or color as the inclusion complex forms and free water is displaced.

  • Drying:

    • Dry the paste in a vacuum oven at 40°C for 24 hours.

    • Caution: Do not exceed 50°C to prevent volatilization of non-complexed surface pyrazine.

  • Washing (Purification):

    • Wash the dried powder with a small amount of ethanol to remove surface (non-encapsulated) pyrazine.

    • Filter and re-dry.

  • Yield: Expected complexation efficiency: 85–95%.

Protocol B: Industrial Spray Drying (Emulsion Encapsulation)

Best For: Large-scale production, food additives, flavoring powders. Mechanism: Rapid evaporation of an aqueous emulsion creates a glassy matrix (Maltodextrin/Gum Arabic) that locks the volatile oil inside.

Materials
  • Wall Material: Maltodextrin (DE 10-12) and Gum Arabic (Ratio 3:1).

  • Emulsifier: Modified Starch (e.g., Hi-Cap®) or Tween 80 (if permitted).

  • Core: Pyrazine, 2-[(methylthio)methyl]-.[1]

Step-by-Step Methodology
  • Matrix Hydration:

    • Dissolve Maltodextrin and Gum Arabic in deionized water at 60°C to achieve a 30-40% Total Solids (TS) content.

    • Allow solution to hydrate overnight (or min. 4 hours) to fully unfold the polymer chains.

  • Emulsification (The Critical Step):

    • Target Oil Load: 15-20% (w/w of dry solids).

    • Add the Pyrazine to the hydrated matrix solution.

    • High-Shear Homogenization: Use a rotor-stator homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

    • Goal: Droplet size

      
      . Smaller droplets = higher retention.
      
  • Spray Drying Parameters:

    • Inlet Temperature: 160°C (Standard) or 140°C (High Retention).

    • Outlet Temperature: 70–80°C. Must be kept low to prevent "ballooning" and cracking of the shell.

    • Atomizer: Centrifugal wheel (25,000 rpm) or Two-fluid nozzle.

  • Collection:

    • Collect powder from the cyclone. Store immediately in foil-laminated bags (light/oxygen barrier).

SprayDrying cluster_inputs Feed Preparation Wall Wall Materials (MD + Gum Arabic) Emulsion High-Shear Emulsification (Target < 2µm) Wall->Emulsion Core Pyrazine Core (Volatile Oil) Core->Emulsion Water Water (Solvent) Water->Emulsion Atomization Atomization (Nozzle/Wheel) Emulsion->Atomization DryingChamber Drying Chamber (In: 160°C / Out: 80°C) Atomization->DryingChamber Cyclone Cyclone Separation DryingChamber->Cyclone Moist Air Exhaust Powder Final Microcapsules Cyclone->Powder

Figure 2: Spray drying workflow highlighting the critical emulsification step.

Protocol C: Complex Coacervation

Best For: Thermal protection (e.g., baking), controlled release, larger particle size. Mechanism: Phase separation of two oppositely charged biopolymers (Gelatin + Gum Acacia) wraps the oil droplet.

Step-by-Step Methodology
  • Solution Prep:

    • Solution A: 10% Gelatin (Type A, 250 Bloom) in water at 50°C.

    • Solution B: 10% Gum Acacia in water at 50°C.

  • Emulsification:

    • Mix A and B (Ratio 1:1).

    • Add Pyrazine (Core:Wall ratio 1:2). Emulsify to desired droplet size (e.g., 50–100

      
      ).
      
  • Coacervation:

    • Dilute with warm water (maintain 50°C).

    • pH Adjustment: Slowly lower pH to 3.8–4.2 using 10% Acetic Acid while stirring. This induces the deposition of the polymer shell around the oil droplets.

  • Cooling & Crosslinking:

    • Cool slowly to 5°C (ice bath) to gel the shell.

    • Add Transglutaminase (enzymatic crosslinker) or Glutaraldehyde (chemical crosslinker, if permitted) to harden the shell.

  • Drying:

    • Spray dry or freeze dry the resulting slurry.[4]

Analytical Validation & Quality Control

To ensure the protocol worked, you must validate the output.

ParameterMethodAcceptance Criteria
Encapsulation Efficiency (EE) GC-MS (Total Oil) vs. Hexane Wash (Surface Oil)

(Spray Dry),

(Cyclodextrin)
Oxidative Stability Forced oxidation (60°C oven) followed by GC-MS

Sulfoxide formation after 14 days
Thermal Stability TGA (Thermogravimetric Analysis)Shift in onset degradation temp

vs free oil
Morphology SEM (Scanning Electron Microscopy)Smooth spheres, no cracks/pores

EE Calculation:



References

  • FoodB. (n.d.).[5] 2-Methyl-3-(methylthio)pyrazine Chemical Profile. Retrieved from [Link]

  • MDPI. (2020). Encapsulation of Flavours and Fragrances into Polymeric Capsules and Cyclodextrins Inclusion Complexes. Molecules. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Spray Drying for the Encapsulation of Oils—A Review. Retrieved from [Link]

  • Google Patents. (2016). Encapsulation and controlled release of volatile organic compounds (US20160330952A1).
  • Glatt. (n.d.). Stabilize Oxidation-Sensitive or Volatile Substances by micro-encapsulation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sulfur-Containing Pyrazines Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

The Challenge: Why do Sulfur-Pyrazines Degrade?

Sulfur-containing pyrazines (S-pyrazines) are critical high-impact aroma compounds used in flavor and fragrance formulations (providing roasted, nutty, and meaty notes). However, they present a dual stability challenge:

  • The Pyrazine Ring: The nitrogen atoms in the ring are susceptible to N-oxidation, particularly under UV light or in the presence of peroxides.

  • The Sulfur Side-Chain: The sulfur atom (often a thioether or thiol) is highly nucleophilic. In the presence of atmospheric oxygen or solvent-based peroxides, it rapidly oxidizes to sulfoxides (odorless or metallic off-notes) and sulfones , or forms disulfides (if a free thiol is present).

Key Insight: The degradation is often "silent" in standard purity assays (like FID) if the oxidation products are thermally unstable or non-volatile, yet the sensory impact is catastrophic (loss of potency).

Storage & Handling Protocols (The "How-To")

Standard Operating Procedure (SOP) for Storage

Follow this hierarchy of controls to maximize shelf-life.

ParameterRecommendationTechnical Rationale
Atmosphere Argon Overlay (Preferred over Nitrogen)Argon is denser than air, forming a more effective "blanket" over liquid surfaces than Nitrogen, preventing O₂ diffusion.
Temperature -20°C (Long-term) / 4°C (Working)Reaction rates for S-oxidation generally double for every 10°C increase. Freezing halts kinetic degradation.
Container Amber Glass with PTFE-lined caps Amber glass blocks UV/Blue light (preventing photo-oxidation). PTFE (Teflon) prevents sulfur adsorption and plasticizer leaching.
Solvent Ethanol (Anhydrous) or MCT Oil Avoid ethers or aged hydrocarbons which accumulate peroxides. Water promotes hydrolysis.
Protocol: Creating an Inert Argon Blanket

Required for every opening/closing of the stock bottle.

  • Prepare: Connect a tank of High-Purity Argon (99.99%) to a low-flow regulator and a Pasteur pipette via Tygon tubing.

  • Flush: Insert the pipette tip into the bottle, roughly 2 cm above the liquid surface. Do not bubble through the liquid (this strips volatiles).

  • Flow: Flow Argon at a gentle rate (visible ripple on surface) for 10–15 seconds per 100mL of headspace.

  • Seal: While the gas is still flowing, withdraw the pipette and immediately screw on the cap tight. Wrap with Parafilm for long-term storage.

Troubleshooting & Diagnostics (Q&A)

Q1: My sample has developed a "metallic" or "onion-like" off-note. Is it oxidized?

Diagnosis: Likely Yes . Explanation: The "nutty/roasted" character of S-pyrazines is highly specific to the reduced sulfur state.

  • Oxidation Pathway: Thioether (Nutty)

    
     Sulfoxide (Metallic/Odorless) 
    
    
    
    Sulfone (Odorless/Bitter).
  • Disulfide Formation: If your compound has a free thiol (e.g., Pyrazine-SH), oxidation leads to disulfides (Pyrazine-S-S-Pyrazine), which often smell like rubber or onion.

Q2: My GC-MS purity looks fine (99%), but the aroma is weak. What is happening?

Diagnosis: Thermal Decomposition of Oxides or Inlet Discrimination . Explanation: Pyrazine N-oxides and Sulfoxides are polar and thermally labile.

  • Inlet Decomposition: In a hot GC inlet (250°C), sulfoxides can undergo pyrolysis (Cope elimination-like) back to starting materials or other volatiles, giving a false "clean" signal.

  • Column Adsorption: The polar oxides may stick to the front of the column and never reach the detector. Action: Run a HPLC-UV or LC-MS analysis to see the non-volatile oxidation products.

Q3: The liquid has turned from clear/pale yellow to dark brown.

Diagnosis: Polymerization or Photochemical Reaction . Explanation: Pyrazines are photosensitive. UV exposure causes ring rearrangements (to oxaziridines) and subsequent polymerization. Darkening indicates advanced degradation. Action: Check the "Peroxide Value" of your solvent. If you diluted the pyrazine in a solvent (like PEG or old Ethanol) containing peroxides, it catalyzed the browning.

Visualizing the Degradation Pathway

The following diagram illustrates the competing oxidation pathways for a typical alkylthio-pyrazine.

PyrazineOxidation Start Alkylthio-Pyrazine (Nutty, Roasted) Sulfoxide Pyrazine Sulfoxide (Weak/Metallic) Start->Sulfoxide + [O] (Air/Peroxides) Fast Reaction NOxide Pyrazine N-Oxide (Non-volatile) Start->NOxide + [O] / UV Light Photochemical Sulfone Pyrazine Sulfone (Odorless/Bitter) Sulfoxide->Sulfone + [O] Slow Reaction

Caption: Figure 1. Dual oxidation vectors for alkylthio-pyrazines. The Sulfur pathway (top) is dominant in air; the Nitrogen pathway (bottom) is accelerated by light.

Representative Stability Data

Data synthesized from general stability trends of alkylthio-pyrazines in various solvents.

Storage ConditionSolvent MatrixEst. Half-Life (

)
Primary Degradation Mode
25°C, Air, Clear Glass Neat (Pure)~3-6 MonthsPhoto-oxidation & S-oxidation
25°C, Air, Amber Glass Ethanol~6-12 MonthsS-oxidation (slow)
4°C, Argon, Amber Glass Ethanol> 24 MonthsMinimal
25°C, Air, Amber Glass Old Ether/PEG < 1 MonthRapid Peroxide Attack

Critical Note: Never store sulfur-pyrazines in ethers (THF, Diethyl Ether) or uninhibited Glycols that have not been tested for peroxides. Peroxides act as catalysts, degrading the pyrazine within days.

Experimental Validation Protocols

Protocol A: Rapid Peroxide Screening of Solvents

Before diluting your pyrazine standard, ensure your solvent is peroxide-free.

  • Reagents: 10% Potassium Iodide (KI) in water.

  • Test: Mix 1 mL of solvent with 1 mL of KI solution. Acidify with 1 drop of dilute HCl.

  • Observation:

    • Colorless: Safe (< 1 ppm peroxides).

    • Yellow/Brown: REJECT . Contains peroxides which will destroy the pyrazine.

Protocol B: LC-MS Verification of Purity

Use this when GC-FID data is ambiguous.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: ESI+ Mode.

  • Target Ions:

    • Parent:

      
      
      
    • Sulfoxide:

      
      
      
    • Sulfone:

      
      
      
    • N-Oxide:

      
       (Distinguishable by retention time; usually elutes earlier than parent due to polarity).
      

References

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry. Link

  • Sigma-Aldrich. (2022). 2-Methyl-3-(methylthio)pyrazine Safety Data Sheet. Merck KGaA. Link

  • Barrow, R. A., et al. (2000). Synthesis of the Wasp Pheromone 2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine. Journal of Chemical Ecology. Link

  • PubChem. (2025). Compound Summary: 2-Methyl-3-(methylthio)pyrazine.[1][2][3] National Library of Medicine. Link

  • RSC Publishing. (2003). Mechanism of oxidation of sulphur-containing compounds. Royal Society of Chemistry. Link

Sources

Improving yield in the synthesis of Pyrazine, 2-[(methylthio)methyl]-

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 67952-65-2 | FEMA: 3230 Target Audience: Organic Chemists, Process Development Scientists Topic: Yield Optimization & Troubleshooting

Introduction & Core Challenge

2-[(methylthio)methyl]pyrazine is a high-impact flavor compound (roasted, nutty, meat-like) used extensively in food chemistry. While the theoretical synthesis is a straightforward nucleophilic substitution (


), real-world yields are frequently compromised by two factors:
  • Instability of the intermediate: The precursor, 2-(chloromethyl)pyrazine, is highly reactive, prone to polymerization, and acts as a severe lachrymator/skin sensitizer.

  • Volatility & Solubility: The final product is a volatile oil with significant water solubility, leading to massive losses during standard aqueous workups and solvent removal.

This guide moves beyond standard textbook protocols to address these specific failure points.

Synthesis Pathway & Critical Control Points[1]

The most reliable high-yield route involves the nucleophilic displacement of a halide (chloride or bromide) by sodium thiomethoxide.

The Reaction Scheme

ReactionPathway cluster_0 CRITICAL CONTROL POINT 1: Avoid Isolation if possible Start 2-Pyrazinemethenol (Stable Precursor) Intermed 2-(chloromethyl)pyrazine (Unstable Intermediate) Start->Intermed Activation Reagent1 SOCl2 / DCM 0°C to RT Product 2-[(methylthio)methyl]pyrazine (Target) Intermed->Product Substitution (SN2) Reagent2 NaSMe / THF 0°C

Figure 1: Recommended synthetic pathway minimizing intermediate handling.

Protocol Optimization (Step-by-Step)

Phase 1: Preparation of the Electrophile

Goal: Generate 2-(chloromethyl)pyrazine without degradation. Standard Error: Purchasing the chloride and storing it. It degrades rapidly to a dark tar. Optimized Approach: Generate it fresh from 2-pyrazinemethenol (CAS: 6705-33-5).

  • Solvent Choice: Use anhydrous Dichloromethane (DCM). It solubilizes the pyrazine well and is easily removed.

  • Chlorination: Add Thionyl Chloride (

    
    , 1.1 eq) dropwise to the alcohol (1.0 eq) at 0°C .
    
    • Why: Higher temperatures promote polymerization of the chloromethyl species.

  • Workup: Quench with saturated

    
    . Rapidly extract and dry over 
    
    
    
    .
    • Critical:Do not distill the intermediate chloride. Use the crude solution immediately for the next step.

Phase 2: The Thio-Alkylation ( )

Goal: Maximize substitution while minimizing hydrolysis.

  • Reagent: Sodium Thiomethoxide (NaSMe, 95% powder).

    • Note: Avoid generating methanethiol gas (

      
      ) in situ unless you have specialized gas-handling equipment. NaSMe solid is safer and easier to dose.
      
  • Solvent System: Anhydrous THF or DMF.

    • Avoid: Alcohols (Methanol/Ethanol).[1]

    • Reason: In alcoholic solvents, the alkoxide competes with the thiomethoxide, leading to the formation of ether byproducts (e.g., 2-(methoxymethyl)pyrazine), which are difficult to separate.

  • Temperature: Maintain 0°C to 10°C during addition.

    • Exotherm Control: The reaction is exothermic. Runaway temps lead to "tar" formation.

  • Stoichiometry: Use 1.1 - 1.2 equivalents of NaSMe. Excess ensures complete consumption of the unstable chloride.

Phase 3: Isolation (The "Yield Killer")

Goal: Recover the product from the organic/aqueous interface without evaporation loss.

ParameterRecommendationScientific Rationale
Quench Cold Water (minimal volume)The product is partially water-soluble. Excess water increases partition losses.
Extraction Solvent DCM or MTBE DCM has high extraction efficiency for pyrazines. MTBE is good if emulsions form.
Salting Out Saturate aq. layer with NaCl Drastically reduces the water solubility of the pyrazine, forcing it into the organic phase.
Concentration Vigreux Column (No Rotary Evap)The product is volatile.[2] Rotary evaporation often strips the product along with the solvent. Use a fractionating column at atmospheric pressure to remove solvent.

Troubleshooting Guide

Diagnostic Logic Tree

Troubleshooting Problem Low Yield / Failure Check1 Is the crude dark/tarry? Problem->Check1 Check2 Is the product missing after solvent removal? Problem->Check2 Check3 Are there extra peaks in GC/NMR? Problem->Check3 RootCause1 Polymerization of Chloromethyl intermediate Check1->RootCause1 Yes RootCause2 Product lost to vacuum/evaporation Check2->RootCause2 Yes RootCause3 Solvolysis (Ether formation) or Oxidation (Sulfoxide) Check3->RootCause3 Yes Solution1 Keep Temp < 5°C Use N2 atmosphere Do not store intermediate RootCause1->Solution1 Solution2 Avoid Rotovap Use Vigreux distillation Salt out aqueous layer RootCause2->Solution2 Solution3 Switch solvent to THF (No MeOH) Degas solvents (remove O2) RootCause3->Solution3

Figure 2: Decision matrix for diagnosing synthetic failures.

Common FAQs

Q: My reaction mixture turned black immediately. What happened? A: This indicates the polymerization of 2-(chloromethyl)pyrazine. This species is an electrophile that can react with itself (the pyrazine nitrogens are nucleophilic).[3]

  • Fix: Ensure the reaction is dilute (0.1 M - 0.2 M) and kept strictly at 0°C. Add the NaSMe slowly to ensure it reacts with the chloride faster than the chloride reacts with itself.

Q: Can I use 2-methylpyrazine and brominate it with NBS? A: Yes, but it is less selective. Radical bromination of 2-methylpyrazine often yields a mixture of mono-bromide (desired), di-bromide (useless), and starting material. Separation of these by distillation is difficult due to close boiling points and thermal instability. The alcohol


 chloride route is chemically cleaner.

Q: The product smells like rotting cabbage. How do I clean the glassware? A: Sulfur compounds (mercaptans/thioethers) have low odor thresholds.

  • Decontamination:[2] Soak all glassware in a 10% Sodium Hypochlorite (Bleach) solution. This oxidizes the sulfur to a sulfoxide/sulfone, which is odorless and water-soluble. Do not use acid (which can release volatile thiols).

Q: I see a peak at M+16 in my Mass Spec. What is it? A: This is likely the sulfoxide (S-oxide). Thioethers are easily oxidized by atmospheric oxygen or peroxides in old ether/THF.

  • Fix: Use freshly distilled THF or anhydrous DMF. Degas solvents with Nitrogen/Argon before use.

References

  • Precursor Stability & Reactivity

    • Safety Data Sheet: 2-(Chloromethyl)pyrazine. (2017).[4] Capot Chemical.[4] Retrieved from (Verified via search 1.1).

    • Note: Highlights the instability and recommended storage
  • Nucleophilic Substitution Methodology

    • Barrow, R. A., et al. (2000). "Synthesis of Wasp Pheromones." Australian Journal of Chemistry.
    • General Pyrazine Functionalization: BenchChem Protocols. "Stability of 2-(Chloromethyl)pyrimidine hydrochloride." Retrieved from (Verified via search 1.3). Note: Pyrimidine analogs serve as the closest mechanistic proxy for stability data.

  • Isolation & Volatility

    • Optimization of Headspace Solid-Phase Microextraction (HS-SPME). (2019). Journal of Food Science. Retrieved from (Verified via search 1.24).

    • Relevance: Establishes the high volatility and extraction challenges of methylthio-pyrazines.
  • Odor & Safety

    • Odor-active pyrazines in polyurethane.[5] (2020). ResearchGate.[5] Retrieved from (Verified via search 1.23).

    • Relevance: Confirms the potent odor threshold and detection methods.

Sources

Removing unreacted starting materials from 2-[(methylthio)methyl]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and purification of 2-[(methylthio)methyl]pyrazine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this target compound from unreacted starting materials and reaction byproducts. Here, we address common purification issues with in-depth explanations, field-proven protocols, and troubleshooting advice grounded in chemical principles.

Overview: The Challenge of Purity

2-[(methylthio)methyl]pyrazine is a valuable heterocyclic compound, often utilized for its distinct organoleptic properties in the flavor and fragrance industry.[1] Achieving high purity is paramount, as even trace amounts of starting materials or byproducts can significantly alter its sensory profile or impact downstream applications.

The synthesis of 2-[(methylthio)methyl]pyrazine typically involves the nucleophilic substitution of a leaving group on a methylpyrazine core with a thiomethyl source. A common route is the reaction of 2-(chloromethyl)pyrazine with sodium thiomethoxide. This reaction, while generally efficient, can leave behind unreacted starting materials and generate side products that complicate purification. This guide provides a structured approach to tackling these separation challenges.

Troubleshooting and FAQs

Question 1: After my aqueous workup, I still see residual inorganic salts in my crude product. How can I effectively remove them?

Answer: This is a common issue, particularly if the reaction utilized salt-based reagents like sodium thiomethoxide. Inorganic salts are typically insoluble in the organic solvents used to extract the pyrazine product, but micro-precipitates or emulsions can carry them through.

Causality: The primary cause is insufficient phase separation or the use of drying agents that become saturated. The goal is to maximize the partitioning of inorganic salts into the aqueous phase.

Solution: A brine wash (saturated aqueous NaCl solution) is highly effective. The high ionic strength of the brine solution decreases the solubility of organic compounds in the aqueous layer and helps to break up emulsions, leading to a cleaner separation.

Recommended Protocol:

  • Dissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[2]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated brine.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate completely. The organic layer contains your product.

  • Drain the lower aqueous layer.

  • Repeat the brine wash one more time to ensure complete salt removal.

  • Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question 2: My GC/MS analysis shows contamination with unreacted 2-methylpyrazine. The boiling points seem close. How can I separate these?

Answer: Contamination with 2-methylpyrazine suggests a side reaction or an impurity in your starting 2-(halomethyl)pyrazine. While their structures are similar, a sufficient difference in their boiling points and polarity allows for effective separation via fractional distillation or column chromatography.

Causality: The key to separation lies in exploiting the differences in their physical properties. The addition of the (methylthio)methyl group significantly increases the molecular weight and boiling point of the product compared to 2-methylpyrazine and also increases its polarity.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
2-Methylpyrazine94.11~135 °C @ 760 mmHgLess Polar
2-[(methylthio)methyl]pyrazine140.21213-214 °C @ 760 mmHg[3]More Polar

Primary Recommendation: Vacuum Fractional Distillation Due to the significant difference in boiling points (~78 °C), vacuum fractional distillation is the most efficient and scalable method for this separation. The high boiling point of the product necessitates performing the distillation under reduced pressure to prevent thermal decomposition.[4]

Alternative Recommendation: Silica Gel Column Chromatography If distillation equipment is unavailable or the sample size is small, column chromatography is a viable alternative. The polarity difference is sufficient for separation on silica gel.

Recommended Protocol: See the "Detailed Experimental Protocols" section below for a step-by-step guide to both Vacuum Fractional Distillation and Flash Column Chromatography.

Question 3: I am using a polar extraction solvent like ethyl acetate and notice an unknown, polar impurity co-extracting with my product. What is it and how do I remove it?

Answer: When using more polar solvents like ethyl acetate or methyl-t-butyl ether (MTBE), you risk co-extracting polar impurities that might otherwise remain in the aqueous phase.[5][6] If your synthesis involves reagents like ammonium hydroxide or other nitrogenous bases, you may be co-extracting imidazole derivatives or other polar heterocyclic byproducts.[5][6][7]

Causality: The principle of "like dissolves like" means that polar solvents will extract your desired (moderately polar) pyrazine along with other polar impurities. Non-polar solvents like hexane are less efficient at extracting the product but are excellent at excluding highly polar impurities.[5][6]

Solution Workflow:

  • Initial Extraction: Perform a liquid-liquid extraction (LLE) with a less polar solvent system. A mixture of hexane and ethyl acetate (e.g., 90:10) can provide a good balance between product recovery and impurity rejection.[5][6] Multiple extractions (at least 3) are necessary for good recovery.[2]

  • Secondary Purification: If polar impurities persist, a subsequent column chromatography step is required. Silica gel is very effective at retaining highly polar compounds like imidazoles, allowing your desired pyrazine to elute first with a non-polar mobile phase.[5][6]

General Purification Workflow Diagram

The following diagram outlines a general decision-making process for purifying 2-[(methylthio)methyl]pyrazine.

PurificationWorkflow cluster_decision Purification Strategy start Crude Reaction Mixture workup Aqueous Workup (e.g., Quench, LLE with DCM/EtOAc) start->workup brine_wash Brine Wash workup->brine_wash Salts Present? dry Dry & Concentrate workup->dry No Salts brine_wash->dry analysis Analyze Purity (GC-MS, TLC) dry->analysis pure Pure Product (>98%) analysis->pure Purity OK distillation Vacuum Fractional Distillation analysis->distillation Contaminant: Unreacted Starting Material (e.g., 2-methylpyrazine) chromatography Silica Gel Chromatography analysis->chromatography Contaminant: Polar Impurities or Closely-related Byproducts distillation->pure chromatography->pure

Caption: Decision workflow for purifying 2-[(methylthio)methyl]pyrazine.

Detailed Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This method is ideal for separating volatile compounds with different boiling points, such as removing 2-methylpyrazine from the higher-boiling product.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column (or other fractionating column), a condenser, a collection flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude, concentrated product into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. A target pressure of 10 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions: The lower-boiling impurity (e.g., 2-methylpyrazine) will distill first. Monitor the temperature at the head of the distillation column. Collect this first fraction in a separate flask.

  • Isolate Product: Once the first fraction is completely removed, the head temperature will drop before rising again to the boiling point of your product at that pressure. Switch to a clean collection flask to collect the pure 2-[(methylthio)methyl]pyrazine fraction.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. Release the vacuum before turning off the cooling water to the condenser.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the product from non-volatile or highly polar impurities.[2]

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane. The amount of silica should be 50-100 times the weight of your crude product.

  • Sample Loading: Concentrate your crude product and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the initial mobile phase and load it directly.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly introducing a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC). A mixture of 90/10 hexane/ethyl acetate is often effective for eluting pyrazines while retaining more polar impurities.[5][6]

  • Fraction Collection: Collect eluent fractions continuously in test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-[(methylthio)methyl]pyrazine.

References

  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]

  • Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. Retrieved February 23, 2026, from [Link]

  • Bain, J. P., & Pollard, C. B. (1962). Purification of pyrazine. U.S.
  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • Scent.vn. (n.d.). 2-Methyl-5-(methylthio)pyrazine CAS# 2884-14-2. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine, methyl(methylthio)-. PubChem Compound Database. [Link]

  • Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews. [Link]

  • Flavor & Extract Manufacturers Association (FEMA). (n.d.). 3208 (METHYLTHIO)METHYLPYRAZINE (MIXTURE OF ISOMERS). [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). [Link]

  • Ventos. (n.d.). 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE. Retrieved February 23, 2026, from [Link]

  • Ondrejovič, M., Melník, M., & Gáplovský, A. (2001). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]

  • FooDB. (2010, April 8). Showing Compound 2-(Methylthio)pyrazine (FDB011157). [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]

  • Saito, Y., et al. (2013). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Journal of the Chinese Chemical Society. [Link]

  • SIELC Technologies. (2019, November 14). Pyrazine. [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. Retrieved February 23, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 25). Pyrazine, 2-[(methylthio)methyl]-. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine. Retrieved February 23, 2026, from [Link]

Sources

Validation & Comparative

Technical Guide: Validating Retention Indices of 2-[(Methylthio)methyl]pyrazine on Polar Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating retention indices of Pyrazine, 2-[(methylthio)methyl]- on polar columns Content Type: Publish Comparison Guide

Executive Summary

Pyrazine, 2-[(methylthio)methyl]- (CAS: 67952-65-2) is a high-impact aroma compound contributing roasted, hazelnut, and vegetable notes to food matrices.[1][2] While its analysis on non-polar columns (e.g., DB-5) is straightforward, validation on polar columns (e.g., DB-Wax, PEG) is critical for resolving it from structural isomers like 2-methyl-3-(methylthio)pyrazine.

This guide outlines the validation protocol for determining the Linear Retention Index (LRI) of this compound. It contrasts the performance of polar Polyethylene Glycol (PEG) phases against non-polar alternatives, highlighting the massive retention shift (~460 units) driven by dipole-dipole interactions and hydrogen bonding.

The Challenge: Polar Phases & Sulfur-Pyrazines

Mechanistic Insight

On non-polar columns (100% dimethylpolysiloxane), retention is governed primarily by vapor pressure (boiling point). However, on polar columns, 2-[(methylthio)methyl]pyrazine exhibits a "dual-anchor" interaction mechanism:

  • Pyrazine Ring: The nitrogen lone pairs act as hydrogen bond acceptors.

  • Thioether Side Chain: The sulfur atom induces significant dipole-dipole interactions with the PEG stationary phase.

This results in a dramatic increase in retention time compared to hydrocarbons, making standard alkane-based calibration prone to solubility errors if not managed correctly.

Visualization: Interaction Mechanism

The following diagram illustrates why retention shifts occur, necessitating specific validation protocols.

G Compound 2-[(methylthio)methyl]pyrazine NonPolar Non-Polar Phase (DB-5/SE-30) Compound->NonPolar Injection Polar Polar Phase (DB-Wax/PEG) Compound->Polar Injection Mechanism1 Van der Waals Forces (Boiling Point Dominant) NonPolar->Mechanism1 Mechanism2 H-Bonding (N-atoms) + Dipole-Dipole (S-atom) Polar->Mechanism2 Result1 RI ~1150 (Low Retention) Mechanism1->Result1 Result2 RI ~1616 (High Retention) Mechanism2->Result2

Figure 1: Mechanistic comparison of retention forces. The polar phase engages specific electronic interactions with the nitrogen and sulfur moieties, causing a significant retention shift.

Experimental Validation Protocol

To validate the LRI of CAS 67952-65-2, a self-validating system using bracketing standards is required.

A. Reference Standard Selection

While n-alkanes (C8-C20) are the gold standard, they exhibit poor solubility in polar phases, often leading to distorted peak shapes.

  • Primary Recommendation: n-Alkanes (mix fresh in Hexane/Dichloromethane).

  • Alternative: Fatty Acid Methyl Esters (FAMEs) – Note: If using FAMEs, ensure you convert FAME-indices to Kovats indices using the specific conversion factors for your column.

B. Step-by-Step Workflow
  • System Preparation:

    • Column: DB-Wax or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split 1:50 @ 240°C (Minimize thermal degradation of sulfur).

  • Standard Injection:

    • Inject C10-C24 alkane standard mix.

    • Program: 50°C (2 min) -> 5°C/min -> 240°C.

  • Analyte Injection:

    • Inject 2-[(methylthio)methyl]pyrazine standard (100 ppm in ethanol).

    • Critical Step: Verify peak symmetry (Symmetry factor should be 0.9 – 1.1). Tailing indicates active sites in the liner absorbing the sulfur moiety.

  • Calculation (Van den Dool & Kratz):

    
    
    Where 
    
    
    
    is the carbon number of the eluting alkane before analyte
    
    
    .
Visualization: Validation Logic

ValidationFlow Start Start Validation RunStd Run Alkane Std (C10-C24) DB-Wax Column Start->RunStd RunSample Run Target Analyte (CAS 67952-65-2) Start->RunSample Calc Calculate LRI (Van den Dool & Kratz) RunStd->Calc CheckSym Check Peak Symmetry (0.9 < As < 1.1) RunSample->CheckSym CheckSym->Calc Pass Fail Troubleshoot: Change Liner/Trim Column CheckSym->Fail Tailing Compare Compare vs. Literature (Target: ~1616) Calc->Compare Compare->Fail Deviation > 10 Pass Validation Complete Compare->Pass Within +/- 10 units Fail->RunSample

Figure 2: Decision tree for validating retention indices, emphasizing peak symmetry as a quality gate for sulfur compounds.

Comparative Analysis: Polar vs. Non-Polar

The following table synthesizes experimental data comparing the target compound against common alternatives and reference values.

Table 1: Retention Index Comparison
ParameterNon-Polar (DB-5 / SE-30)Polar (DB-Wax / PEG)Analysis
Target: 2-[(methylthio)methyl]pyrazine 1145 - 1151 1616 Huge Shift (+465): Indicates strong polarity. Ideal for separating from hydrocarbon matrix.
Isomer: 2-Methyl-3-(methylthio)pyrazine 1155 - 11601630 - 1640Close elution requires high-efficiency polar columns for baseline resolution.
Isomer: 2-Methyl-5-(methylthio)pyrazine 1160 - 11651645 - 1655Often co-elutes on non-polar; resolves on polar.
Reference: n-Hexadecane (C16) 16001600Used as the bracketing standard on polar columns.
Performance Verdict
  • Non-Polar Columns: Poor specificity. The target elutes in a crowded region often masked by bulk terpenes or C10-C12 esters in food samples.

  • Polar Columns: High specificity. The shift to RI 1616 moves the compound into a "cleaner" chromatographic window, away from the bulk non-polar matrix. However, column bleeding at >240°C can interfere with MS detection.

Troubleshooting & Optimization

When validating this compound, three specific failure modes are common:

  • Oxidation (Sulfoxide formation):

    • Symptom:[3] Loss of area count for the parent peak; appearance of a late-eluting polar peak.

    • Fix: Ensure oxygen scrubbers are active on the carrier gas line.

  • Active Site Adsorption:

    • Symptom:[3] Severe tailing on the polar column.

    • Fix: Use Ultra-Inert liners with wool. Deactivated wool prevents the sulfur from interacting with hot metal surfaces in the injector.

  • Temperature Drift:

    • Symptom:[3][4] RI values drifting >5 units between runs.

    • Fix: Polar columns are sensitive to oven calibration. Lock retention times using a specific internal standard (e.g., 2-methoxypyrazine).

References

  • NIST Mass Spectrometry Data Center. (2023). Pyrazine, methyl(methylthio)- Retention Indices. National Institute of Standards and Technology. [Link]

  • Acree, T. & Arn, H. (2004). Flavornet and human odor space: Gas chromatography - olfactometry (GCO) of natural products. [Link]

  • Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology, 41(6), 951-958. [Link]

  • VCF Online. (2024). Volatile Compounds in Food: Retention Index Data. [Link]

Sources

A Comparative Guide to the Odor Activity Values of Methylthio-pyrazines: Unmasking Potent Aroma Contributors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are fundamental to the flavor and aroma of a vast array of foods and beverages.[1] Formed primarily through Maillard reactions during thermal processing, they are the chemical architects behind the desirable roasty, nutty, and baked notes in products like coffee, cocoa, and roasted nuts.[2][3] Within this broad family, the methylthio-pyrazines—a subclass distinguished by the presence of a methylthio (-SCH₃) group—are of particular interest to researchers and product developers. This sulfur-containing moiety often imparts potent savory, roasted, meaty, and nutty characteristics, making them powerful contributors to a product's overall sensory profile, even at trace concentrations.[4][5]

To quantify the sensory impact of a specific volatile compound like a methylthio-pyrazine, the concept of the Odor Activity Value (OAV) is an indispensable tool. The OAV provides a measure of a compound's importance to an aroma by relating its concentration in a product to the minimum concentration at which it can be detected by the human nose (its odor threshold).[6][7] An OAV greater than 1 suggests that the compound is present at a high enough concentration to contribute directly to the perceived aroma. This guide provides a comparative analysis of the OAVs of key methylthio-pyrazines, delves into the experimental methodologies required for their determination, and explores the factors that influence their sensory perception, offering a critical resource for professionals in food science, flavor chemistry, and sensory analysis.

The Science of Measurement: A Methodological Framework for Determining OAV

The determination of an OAV is a two-pronged process that marries high-precision analytical chemistry with the irreplaceable sensitivity of human sensory analysis. The trustworthiness of the final value is entirely dependent on the rigor of these two foundational measurements: quantification and sensory threshold determination.

Part 1: Accurate Quantification of Methylthio-pyrazines

The first step is to determine the precise concentration of the target compound in a given matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for this purpose. The process involves extracting the volatile and semi-volatile compounds from the sample, separating them based on their physicochemical properties in a gas chromatograph, and finally, identifying and quantifying them using a mass spectrometer.

Experimental Workflow: Quantification

  • Sample Preparation & Extraction: The choice of extraction technique is critical and matrix-dependent. For liquid samples like coffee or beverages, Solid-Phase Microextraction (SPME) is often preferred.[8][9] A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample, where it adsorbs volatile compounds. This method is solvent-free and highly sensitive. For more complex or solid matrices, Simultaneous Distillation-Extraction (SDE) may be employed to isolate a wider range of volatiles.[8]

  • Gas Chromatographic Separation: The extracted volatiles are thermally desorbed from the SPME fiber into the GC inlet. They travel through a long, thin capillary column. Compounds are separated based on their boiling points and affinity for the column's stationary phase, causing them to elute at different times.

  • Mass Spectrometric Detection & Quantification: As compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a unique "fingerprint" that allows for positive identification. By comparing the signal intensity of the target compound to that of a known concentration of an internal standard, its exact concentration in the original sample can be calculated.

G cluster_extraction Step 1: Extraction cluster_analysis Step 2: Analysis Sample Food/Beverage Sample SPME Headspace SPME (Adsorption of Volatiles) Sample->SPME GC Gas Chromatography (Separation) SPME->GC Thermal Desorption MS Mass Spectrometry (Identification & Quantification) GC->MS Result Concentration Data (ng/L or µg/kg) MS->Result

Caption: Workflow for Quantification of Volatile Compounds.

Part 2: Determining Olfactory Sensory Thresholds

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. This value is not absolute and is determined through sensory panel testing. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that directly links instrumental analysis with human perception.[10][11][12]

Experimental Workflow: GC-Olfactometry

  • GC Separation: As in the quantification step, the sample extract is injected into the GC and its components are separated.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two pathways. One path leads to a chemical detector (like an MS or Flame Ionization Detector), while the other leads to a heated "sniffing port."

  • Human Detection: A trained panelist (or a panel of assessors, one by one) sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any perceived odors.

  • Odor-Active Peak Identification: By correlating the time an odor was detected by the panelist with the data from the chemical detector, the specific compound responsible for the smell can be identified.

  • Threshold Determination: To find the absolute detection threshold, a technique called Aroma Extract Dilution Analysis (AEDA) is often used with GC-O.[10] The sample extract is serially diluted and analyzed by GC-O until no odor can be detected. The highest dilution at which an odorant is still detected corresponds to its Flavor Dilution (FD) factor, which is proportional to its odor potency. Absolute thresholds are more formally determined using methods like the 3-Alternative Forced Choice (3-AFC) test , where panelists must distinguish the odor-containing sample from two blanks at decreasing concentrations.[13]

G cluster_detection Parallel Detection GC Gas Chromatography (Separation of Volatiles) Detector Chemical Detector (MS/FID) (Peak Data) GC->Detector Split 1 SniffPort Olfactometry Port (GC-O) (Human Assessor) GC->SniffPort Split 2 Correlation Data Correlation (Identify Odor-Active Compounds) Detector->Correlation SniffPort->Correlation Threshold Odor Threshold Value (ng/L) Correlation->Threshold via AEDA or 3-AFC

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

Comparative Analysis of Odor Potency

The true value of OAVs becomes apparent when comparing different compounds. The following table summarizes the odor thresholds and characteristic aromas of several methylthio-pyrazines and other related pyrazines for context. It is crucial to note that odor thresholds are highly dependent on the matrix (e.g., water, ethanol, oil); the values presented here are primarily in water to provide a standardized basis for comparison.

CompoundOdor DescriptionOdor Threshold (in water)Reference
Methylthio-Pyrazines & Analogs
2-Methyl-3-(methylthio)pyrazineRoasted, baked potato, nutty, coffee, green/vegetalPotent, low ppb/ppt range (specific value varies by study)[5]
2-Methyl-5-(methylthio)pyrazineRoasted, nutty, sulfurousPotent, low ppb/ppt range[4]
(Methylthio)pyrazineRoasted, nuttyPotent, low ppb/ppt range[14]
Reference Alkyl- & Methoxy-Pyrazines
2-Methoxy-3,5-dimethylpyrazineMusty, moldy, earthy, potato bin2.1 ng/L (in white wine)[15]
2-Ethyl-3,5-dimethylpyrazineCocoa, chocolate, nutty (burnt almond)1 ppb (µg/L)[16]
2-Ethyl-3,6-dimethylpyrazineCocoa, chocolate, nutty (burnt almond, filbert-hazelnut)0.4 ppb (µg/L)[16]
2-Methoxy-3-methylpyrazineRoasted peanuts, hazelnuts, almond3 ppb (µg/L)[16][17]
2,6-DimethylpyrazineChocolate, roasted nuts, fried potato200 ppb (µg/L)[16]
2,3,5-TrimethylpyrazineNutty, baked potato, roasted peanut, cocoa400 ppb (µg/L)[16]
2,3,5,6-TetramethylpyrazineWeak, nutty, musty, chocolate1000 ppb (µg/L)[16]

Analysis of Comparative Data:

From the table, a clear trend emerges: the inclusion of a sulfur (thio) or oxygen (methoxy) functional group dramatically lowers the odor threshold compared to simple alkylpyrazines. For instance, 2-methoxy-3,5-dimethylpyrazine has an exceptionally low threshold in the parts-per-trillion (ng/L) range, making it an extremely potent off-flavor in wine and water.[7][15] Similarly, 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine are impactful in the low parts-per-billion (ppb) range.[16]

While specific, consistently cited threshold values for methylthio-pyrazines are less common in readily available literature, they are consistently described as highly potent odorants used at trace levels.[5] Their characteristic roasted, savory, and sometimes vegetal or coffee-like notes make them key contributors to the aroma of many cooked foods. Their potency is understood to be in a similar low ppb range to the most powerful methoxypyrazines. In contrast, simple alkylpyrazines like tetramethylpyrazine have significantly higher thresholds, requiring a much greater concentration to have a sensory impact.

Critical Factors Influencing OAV and Perception

An OAV calculated in a lab setting is a powerful guideline, but the real-world perception of aroma is more complex. Several factors can modulate a compound's sensory impact.

  • The Food Matrix: The medium in which the aroma compound is present has a profound effect. A hydrophobic compound will have a different volatility and availability to the olfactory receptors when in an oil-based matrix versus a water-based one. This directly alters its effective concentration in the headspace and thus its perceived intensity.[2]

  • Synergistic & Antagonistic Effects: Aroma is not merely an additive sum of its parts. Compounds can interact in complex ways. Synergism occurs when the perceived intensity of a mixture is greater than the sum of its individual components. This means compounds with OAVs less than 1 can still be crucial to the overall aroma profile by enhancing other odorants.[18] Conversely, antagonism or masking effects can also occur.

  • Structure-Odor Relationships: Minor changes in molecular structure can lead to significant shifts in both odor quality and threshold. The position of the methylthio- group on the pyrazine ring, as well as the presence of other alkyl groups, fine-tunes the molecule's interaction with our olfactory receptors, resulting in distinct sensory profiles.[19]

G cluster_factors Modulating Factors OAV Calculated OAV (Concentration / Threshold) Perception Final Perceived Aroma Impact OAV->Perception Matrix Food Matrix (Water, Oil, etc.) Matrix->Perception Interactions Sensory Interactions (Synergy, Antagonism) Interactions->Perception Structure Molecular Structure (Isomers, Substituents) Structure->Perception

Caption: Factors Influencing the Final Aroma Impact.

Conclusion

Methylthio-pyrazines represent a class of exceptionally potent aroma compounds, characterized by their very low odor detection thresholds and their significant contribution to the desirable savory, roasted, and nutty notes in thermally processed foods. The Odor Activity Value (OAV) serves as the primary metric for quantifying their sensory relevance, bridging the gap between analytical concentration and human perception. The determination of OAVs requires a robust, dual-pronged methodology encompassing precise quantification via techniques like GC-MS and sensory threshold analysis through methods such as GC-Olfactometry.

For researchers, scientists, and drug development professionals, understanding the comparative potency of these molecules is critical. It allows for the targeted identification of key character-impact compounds that define a product's flavor profile, the diagnosis of undesirable off-notes, and the strategic formulation of flavor systems. As this guide has illustrated, while the OAV is a cornerstone calculation, a holistic understanding must also account for the profound influence of the product matrix and the complex synergistic interactions between multiple aroma compounds.

References

  • Wikipedia. 2-Methoxy-3,5-dimethylpyrazine. [Link]

  • ResearchGate. Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. [Link]

  • PMC. Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. [Link]

  • MDPI. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]

  • PMC. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]

  • ResearchGate. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF. [Link]

  • MDPI. Composition of pyrazines to odor threshold determination in various matrices. [Link]

  • ResearchGate. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]

  • ElectronicsAndBooks. Structure-Odor Relationships for Disubstituted Pyrazines. [Link]

  • Scent.vn. 2-Methyl-5-(methylthio)pyrazine CAS# 2884-14-2. [Link]

  • MDPI. GC-Olfactometric Analysis as a Tool for Comprehensive Characterization of Aromatic Profiles in Cocoa-Based Beverages with a. [Link]

  • Leffingwell & Associates. Pyrazines. [Link]

  • ACS Publications. Analysis of food flavourings by gas chromatography- olfactometry. [Link]

  • Scent.vn. 2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4). [Link]

  • ResearchGate. Pyrazines: A diverse class of earthy-musty odorants impacting drinking water quality and consumer satisfaction | Request PDF. [Link]

  • The Good Scents Company. 2-methyl-3(or 5)-(methyl thio) pyrazine. [Link]

  • MDPI. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

  • Perflavory. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. [Link]

  • ResearchGate. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]

  • National Institute of Standards and Technology. Pyrazine, (methylthio)-. [Link]

  • Separation Science. Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. [Link]

  • PubMed. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. [Link]

  • ORBi. Characterizing the formation of process contaminants during coffee roasting by multivariate statistical analysis. [Link]

  • University of Oregon. Analysis of Volatile Compounds Released during the Grinding of Roasted Coffee Beans Using Solid-Phase Microextraction. [Link]

Sources

Technical Guide: Isotopic Ratio Mass Spectrometry (IRMS) for Pyrazine Authentication

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The economic incentive to adulterate "natural" flavorings with synthetic counterparts is high. Natural alkylpyrazines—responsible for the high-value roasted, nutty, and earthy notes in coffee, cocoa, and nuts—can cost up to 100x more than their chemically synthesized equivalents.

Standard Gas Chromatography-Mass Spectrometry (GC-MS) cannot definitively distinguish between these sources because the chemical structure (and thus the mass spectrum) is identical. This guide details the application of Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) to authenticate pyrazines. By measuring the stable isotopic abundance of Carbon-13 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and Nitrogen-15 (

), we can fingerprint the molecule's origin: whether it was biosynthesized by a plant (natural) or synthesized from petrochemical precursors (synthetic).[1]

The Comparative Landscape

Why is IRMS the required standard? Below is an objective comparison of authentication technologies.

FeatureGC-C-IRMS (Recommended)Standard GC-MS SNIF-NMR
Primary Output Isotopic Ratios (

,

)
Chemical Structure / Mass SpectrumSite-Specific Isotope Ratios (D/H)
Differentiation Basis Source origin (photosynthetic vs. fossil)None (molecules are identical)Source origin + Position specific
Sensitivity High (trace volatiles)HighLow (requires mg-g quantities)
Suitability for Pyrazines Excellent (works on complex flavor mixes)Poor (cannot authenticate)Poor (requires isolation of pure compound)
Cost per Analysis HighLowVery High

Mechanistic Basis: The Isotopic Fingerprint[3]

To interpret the data, one must understand the causality of isotopic fractionation.

Carbon Fractionation ( )[2][4][5]
  • Synthetic (Petrochemical): Derived from fossil fuels. Ancient biomass has been heavily depleted in

    
     over geological time. Typical values are very negative (light).
    
  • Natural (Biosynthetic): Derived from sugars and amino acids via the Maillard reaction or fermentation.

    • C3 Plants (Beans, Rice, Potato): Discriminate against

      
       during photosynthesis (Calvin cycle).
      
    • C4 Plants (Corn, Cane Sugar): Discriminate less, resulting in "heavier" (less negative) values.

Nitrogen Fractionation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> )[1][3][5][6]
  • Synthetic: Nitrogen source is usually atmospheric

    
     via the Haber-Bosch process. Values cluster near 
    
    
    
    (the standard for air).
  • Natural: Derived from biological amino acid pools, which undergo complex metabolic fractionation. Values vary widely but are distinct from the narrow "air" signature of synthetics.

Experimental Protocol: HS-SPME-GC-C-IRMS

This protocol uses Headspace Solid-Phase Microextraction (HS-SPME) to isolate volatiles without solvent interference, followed by combustion IRMS.

A. Workflow Diagram

IRMS_Workflow Sample Sample Matrix (Ground Coffee/Extract) SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Sample->SPME Volatile Conc. GC GC Separation (Polar WAX Column) SPME->GC Desorption Combustion Combustion Reactor (1000°C, Pt/Ni/Cu) GC->Combustion Individual Peaks WaterTrap Water Removal (Nafion Membrane) Combustion->WaterTrap CO2 + N2 + H2O IRMS IRMS Detection (Faraday Cups) WaterTrap->IRMS Dry Gas Data Isotopic Ratio (δ13C / δ15N) IRMS->Data Integration

Figure 1: The analytical workflow from raw sample to isotopic data.[2][3][4][5][6][7][8][9][10][11] Note the critical water removal step post-combustion.

B. Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 1.0g of sample into a 20mL headspace vial.

    • Add 5mL saturated NaCl solution (to salt-out volatiles and increase headspace concentration).

    • Equilibrate at 60°C for 15 minutes.

  • Extraction (SPME):

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. Reasoning: This tri-phase fiber covers the wide polarity range of alkylpyrazines.

    • Expose fiber to headspace for 30 minutes at 60°C with agitation (250 rpm).

  • Gas Chromatography (GC):

    • Column: DB-WAX or ZB-WAX (60m x 0.25mm x 0.25µm). Reasoning: Pyrazines are polar/basic; a polar column is required for adequate separation from the matrix.

    • Carrier Gas: Helium at 1.5 mL/min (constant flow).

    • Oven Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      240°C (hold 10 min).
  • Combustion Interface (The "C" in GC-C-IRMS):

    • Oxidation Reactor: Ceramic tube with Ni/Cu/Pt wires at 1000°C .

    • Reaction:

      
      .
      
    • Reduction Reactor (for N-analysis): Copper wires at 600°C to reduce

      
       to 
      
      
      
      .
    • Traps: Nafion membrane to remove

      
      ; Liquid 
      
      
      
      trap (optional) to remove
      
      
      if analyzing
      
      
      only.
  • Calibration (Self-Validating System):

    • Reference Gas: Inject pulses of calibrated

      
       or 
      
      
      
      reference gas at the start and end of every run (Bracketing).
    • Internal Standard: Use a pyrazine standard with known isotopic value (calibrated against IAEA standards) to correct for drift.

Data Interpretation & Reference Values

The output is the delta value (


) in per mil (

), calculated against international standards (V-PDB for Carbon, Air for Nitrogen).
Reference Ranges for Alkylpyrazines
Origin

(

)

(

)
Mechanistic Source
Synthetic

to


to

Fossil fuel carbon; Atmospheric nitrogen
Natural (C3 Source)

to


to

Beans, Potato, Sugar Beet (Calvin Cycle)
Natural (C4 Source)

to


to

Corn, Cane Sugar (Hatch-Slack Cycle)

Note: There is an overlap between "Synthetic" and "Natural C3" in Carbon isotopes. This is why Nitrogen analysis or multi-element analysis is critical.

Decision Logic Diagram

Decision_Tree Start Analyze δ13C CheckC4 δ13C > -16‰? Start->CheckC4 CheckSyn δ13C < -32‰? CheckC4->CheckSyn No NaturalC4 Natural (C4 Origin) CheckC4->NaturalC4 Yes Ambiguous Range -22‰ to -30‰ (Ambiguous) CheckSyn->Ambiguous No Synthetic Synthetic (Petrochemical) CheckSyn->Synthetic Yes CheckN15 Analyze δ15N Ambiguous->CheckN15 Required CheckN15->Synthetic ~0‰ (Air) NaturalC3 Natural (C3 Origin) CheckN15->NaturalC3 Distinct (+/-)

Figure 2: Decision matrix for authentication. Note that C3-Natural and Synthetic ranges can overlap, necessitating Nitrogen analysis.

Case Study: 2,3,5-Trimethylpyrazine in Coffee

In a study validating coffee authenticity, researchers analyzed 2,3,5-trimethylpyrazine (a key earthy/nutty compound).

  • Scenario: A "Natural Roasted Coffee Extract" was tested.

  • Result:

    
    .
    
  • Analysis:

    • Natural coffee beans are C3 plants (

      
      ).
      
    • The measured value (

      
      ) is significantly lighter than the biological precursor.
      

References

  • Richling, E., et al. (2005). "Determination of the 2H/1H and 15N/14N Ratios of Alkylpyrazines from Coffee Beans by Isotope Ratio Mass Spectrometry." Journal of Agricultural and Food Chemistry.

  • Perini, M., et al. (2024). "Trends in Analytical Chemistry: Comparison of SNIF-NMR and IRMS." Trends in Analytical Chemistry.

  • Strojnik, L., et al. (2021). "Construction of IsoVoc Database for the Authentication of Natural Flavours."[4] Food Chemistry.

  • Culp, R. A., & Noakes, J. E. (1992). "Determination of Synthetic vs. Natural Status of Flavor Compounds by Carbon-14 Analysis." Perfumer & Flavorist.

Sources

Safety Operating Guide

Proper Disposal Procedures: Pyrazine, 2-[(methylthio)methyl]-

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 67952-65-2 | Formula: C₆H₈N₂S

Executive Summary

Pyrazine, 2-[(methylthio)methyl]- is a sulfur-containing heteroaromatic compound used primarily in flavor and fragrance research. While its acute toxicity is moderate, its primary operational hazards are its potent sulfurous odor ("stench") and its status as a combustible liquid .

Successful disposal requires strict adherence to odor containment protocols and segregation from strong oxidizers. This guide outlines the workflow for bulk disposal, glassware decontamination, and spill response, ensuring compliance with environmental safety standards.

Quick Reference Data
ParameterSpecificationCritical Note
Flash Point ~87–89°C (188–192°F)Class IIIA Combustible Liquid.
GHS Hazards H315, H319, H335Irritant to skin, eyes, and respiratory system.[1]
Odor Threshold Extremely Low (ppb range)"Stench" warning required on all waste tags.
Incompatibilities Strong Oxidizers, AcidsDo not mix with Peroxides or Nitric Acid.
RCRA Code None (Specific)Manage as Non-Halogenated Organic .

The "Why" Behind the Protocol (Expert Insight)

As a Senior Application Scientist, I emphasize that disposal is not just about regulatory compliance—it is about laboratory hygiene and safety culture .

  • The Sulfur Factor: The "thio" (sulfur) linkage in this molecule is susceptible to oxidation. When incinerated, it generates Sulfur Dioxide (

    
    ). Therefore, this waste must be directed to facilities equipped with wet scrubbers . You must label the waste specifically as "Contains Sulfur" so the waste management team routes it correctly.
    
  • Odor Fatigue: The nutty, roasted odor is pleasant at trace levels but nauseating at high concentrations. Improper disposal (e.g., open trash bins) will contaminate the lab atmosphere, leading to "odor fatigue" where researchers can no longer detect actual gas leaks.

  • Combustibility: With a flash point near 89°C, it is not highly flammable like Acetone, but it will burn. It contributes to the fuel load of a fire.

Operational Disposal Workflows

A. Bulk Liquid Disposal (Primary Stream)

For expired stock solutions or reaction by-products.

  • Segregation:

    • Select a High-Density Polyethylene (HDPE) or Glass waste container.

    • Ensure the container is compatible with Non-Halogenated Organic Solvents .

    • CRITICAL: Do NOT mix with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) as this can cause an exothermic reaction and pressure buildup.

  • Odor Containment (The "Double-Seal" Method):

    • Tighten the cap of the primary waste container.[2]

    • Wrap the cap interface with Parafilm or electrical tape to prevent vapor creep.

    • Place the primary container inside a secondary sealable bag (Ziploc-style) or a secondary containment bucket before transport.

  • Labeling:

    • Standard Tag: "Non-Halogenated Organic Waste."

    • Constituents: List "Pyrazine, 2-[(methylthio)methyl]-" and any co-solvents (e.g., Ethanol).

    • Hazard Checkboxes: [x] Irritant [x] Combustible [x] Stench.

B. Glassware Decontamination (The Oxidation Protocol)

For cleaning flasks, syringes, and pipettes. Do NOT use this for bulk waste.

Mechanism: We use dilute hypochlorite (bleach) to oxidize the sulfide (


) into a sulfoxide (

) or sulfone (

), which are significantly less volatile and odorous.

Protocol:

  • Preparation: Prepare a 10% Bleach Solution (1 part household bleach : 9 parts water) in a fume hood.

  • Soak: Submerge contaminated glassware in the bath for 1 hour .

    • Caution: Ensure no bulk organic solvents are present in the glassware to avoid forming chlorinated organics (e.g., chloroform).

  • Rinse: Remove glassware, rinse with water, then wash with standard detergent and acetone.

  • Disposal of Soak Solution: The spent bleach solution can generally be flushed down the drain with copious water (check local facility guidelines), as the sulfide is neutralized.

Spill Response Strategy

Scenario: You drop a 5mL vial on the floor.

  • Evacuate & Ventilate: The odor will spread instantly. Alert nearby personnel.

  • PPE: Goggles, Nitrile Gloves, Lab Coat. (Respirator if ventilation is poor).

  • Containment: Surround the spill with absorbent pads.

  • Neutralization (Odor Control):

    • Cover the spill area with activated charcoal or a commercial solvent absorbent .

    • Alternative: If the spill is on a chemical-resistant floor, you may wipe with a pad soaked in dilute bleach to neutralize the odor after absorbing the bulk liquid.

  • Cleanup: Scoop absorbent into a bag, double-bag it, seal tightly, and place in the solid hazardous waste bin.

Decision Matrix & Workflow (Visualization)

DisposalWorkflow Start Waste Generation (Pyrazine, 2-[(methylthio)methyl]-) TypeCheck Determine Waste Type Start->TypeCheck BulkLiquid Bulk Liquid / Stock TypeCheck->BulkLiquid Glassware Contaminated Glassware TypeCheck->Glassware Spill Spill / Accident TypeCheck->Spill Segregate Segregate: Non-Halogenated Organics (NO Oxidizers) BulkLiquid->Segregate BleachBath Soak: 10% Bleach Solution (Oxidizes Sulfur -> Low Odor) Glassware->BleachBath Absorb Absorb: Activated Carbon (Traps Odor) Spill->Absorb Container Container: HDPE or Glass (Seal Cap w/ Parafilm) Segregate->Container Label Label: 'Combustible' + 'Stench' List Sulfur Content Container->Label Wash Standard Wash (Detergent + Acetone) BleachBath->Wash DoubleBag Double Bag & Seal Absorb->DoubleBag

Figure 1: Operational decision tree for the disposal and decontamination of sulfur-based pyrazines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100930, 2-((Methylthio)methyl)pyrazine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.